6-Methylhydroxyangolensate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16-,18-,20-,21-,22-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYZKWCPWBKPIG-KDSQYEHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)[C@@H](C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 6-Methylhydroxyangolensate: A Technical Guide to its Origins and Natural Sources
For Immediate Release
This technical guide provides a comprehensive overview of the origins and natural sources of 6-Methylhydroxyangolensate, a limonoid of interest to researchers, scientists, and drug development professionals. This document details the biosynthetic pathways, natural occurrences, and experimental protocols for the isolation and characterization of this compound.
Introduction
This compound is a naturally occurring tetranortriterpenoid, belonging to the limonoid class of secondary metabolites. Limonoids are known for their wide range of biological activities, and this compound has been investigated for its potential therapeutic properties. Understanding its natural origins is crucial for sustainable sourcing and further research into its pharmacological applications.
Natural Sources
The primary natural source of this compound identified to date is the African mahogany tree, Khaya grandifoliola (family Meliaceae).[1][2][3] This compound has been successfully isolated from the stem bark of this tree.[1][2] While other species of the Khaya genus are known to produce a variety of limonoids, Khaya grandifoliola is the most prominently cited source for this compound.
Biosynthesis
The biosynthesis of this compound follows the general pathway for limonoid synthesis in plants. This intricate process originates from the mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
A proposed biosynthetic pathway is outlined below:
Experimental Protocols
The isolation and purification of this compound from its natural source, Khaya grandifoliola, typically involves solvent extraction followed by chromatographic separation. The following is a representative protocol based on methodologies described for the isolation of limonoids from this genus.
Plant Material Collection and Preparation
-
Fresh stem bark of Khaya grandifoliola is collected.
-
The bark is air-dried in the shade for several weeks to reduce moisture content.
-
The dried bark is then ground into a coarse powder to increase the surface area for extraction.
Extraction
-
The powdered bark is subjected to cold maceration with a solvent of intermediate polarity, such as ethyl acetate, for an extended period (e.g., 72 hours) with occasional agitation.
-
The process is repeated multiple times to ensure exhaustive extraction.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract.
References
Elucidation of the Biosynthetic Pathway of 6-Methylhydroxyangolensate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylhydroxyangolensate, a limonoid isolated from the medicinal plant Khaya grandifoliola, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for sustainable production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of limonoid biosynthesis in the Meliaceae family. While the precise enzymatic steps for this specific compound remain to be fully elucidated, this document synthesizes current knowledge to propose a scientifically grounded pathway. It details the likely precursor molecules, key enzymatic transformations, and the classes of enzymes involved. Furthermore, this guide outlines general experimental protocols and data presentation strategies that are instrumental in the characterization of such natural product biosynthetic pathways.
Introduction to this compound and Limonoids
This compound is a member of the limonoid class of secondary metabolites, which are highly oxygenated and modified triterpenoids. Limonoids are predominantly found in plants of the Meliaceae (mahogany family) and Rutaceae (citrus family) and are known for a wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This compound is structurally related to other angolensate-type limonoids, such as methyl angolensate, which is also found in Khaya species. The elucidation of its biosynthetic pathway is a key step towards harnessing its full potential through biotechnological approaches.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of limonoid formation, originating from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages:
-
Formation of the Tetracyclic Triterpenoid Precursor: The pathway initiates with the cyclization of 2,3-oxidosqualene to form a protolimonoid skeleton, such as tirucallol or euphol.
-
Oxidative Modifications and Rearrangements: The protolimonoid undergoes a series of oxidative modifications, including rearrangements and ring cleavage, to form the basic angolensate core. These reactions are primarily catalyzed by cytochrome P450 monooxygenases.
-
Tailoring Reactions: The final steps involve specific hydroxylation and methylation events to yield this compound.
Key Precursors and Intermediates
| Precursor/Intermediate | Description |
| 2,3-Oxidosqualene | The universal precursor for triterpenoid biosynthesis, formed from the isoprenoid pathway. |
| Tirucallol/Euphol | Protolimonoid skeletons formed by the cyclization of 2,3-oxidosqualene. |
| Protomeliacins | Intermediates resulting from initial oxidative modifications of the protolimonoid skeleton. |
| Methyl Angolensate | A structurally related limonoid and the likely direct precursor to this compound. |
| 6-Hydroxyangolensate | A putative intermediate resulting from the hydroxylation of a precursor. |
Enzymatic Transformations
The following table summarizes the key enzymatic reactions likely involved in the biosynthesis of this compound.
| Step | Reaction | Enzyme Class (Putative) |
| 1 | Cyclization of 2,3-oxidosqualene | Oxidosqualene cyclase (OSC) |
| 2 | Multiple Oxidations & Rearrangements | Cytochrome P450 Monooxygenases (CYP450s) |
| 3 | Formation of Angolensate Core | Cytochrome P450 Monooxygenases (CYP450s) |
| 4 | Hydroxylation at C-6 | Cytochrome P450 Monooxygenase (CYP450) |
| 5 | Methylation of Carboxyl Group | S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) |
Visualizing the Biosynthetic Pathway and Experimental Logic
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
General Experimental Workflow for Pathway Elucidation
Caption: General experimental workflow for biosynthetic pathway elucidation.
Detailed Methodologies for Key Experiments
The elucidation of a biosynthetic pathway is a multi-step process that combines analytical chemistry, molecular biology, and biochemistry. Below are detailed protocols for key experiments typically employed.
Metabolite Extraction and Analysis
-
Objective: To identify and quantify this compound and putative intermediates in Khaya grandifoliola.
-
Protocol:
-
Sample Preparation: Collect fresh plant material (e.g., leaves, bark, or seeds), flash-freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.
-
Extraction: Extract the powdered tissue with a suitable solvent system, such as methanol or a mixture of dichloromethane and methanol. Use sonication or shaking for a defined period to ensure efficient extraction.
-
Fractionation (Optional): For complex extracts, perform preliminary fractionation using solid-phase extraction (SPE) or liquid-liquid partitioning to enrich for limonoids.
-
Analysis:
-
High-Performance Liquid Chromatography (HPLC): Separate the extract components on a C18 column using a gradient of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape. Monitor the eluent with a UV-Vis detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination and fragmentation analysis (MS/MS) to identify known and unknown compounds based on their mass and fragmentation patterns.
-
-
Quantification: Use an authenticated standard of this compound (if available) to create a calibration curve for absolute quantification. If a standard is not available, relative quantification can be performed based on peak areas.
-
Transcriptome Sequencing and Analysis
-
Objective: To identify candidate genes encoding biosynthetic enzymes by analyzing the gene expression profile of Khaya grandifoliola.
-
Protocol:
-
RNA Extraction: Extract total RNA from tissues known to accumulate this compound using a commercial kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: Prepare an mRNA sequencing library using a kit that includes poly(A) selection, fragmentation, reverse transcription, and adapter ligation. Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Trim low-quality reads and remove adapter sequences using tools like Trimmomatic.
-
De Novo Assembly: If a reference genome is unavailable, assemble the high-quality reads into transcripts using assemblers like Trinity or SPAdes.
-
Gene Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, and KEGG) using BLASTx. Identify transcripts with homology to known triterpenoid biosynthetic enzymes, particularly cytochrome P450s and O-methyltransferases.
-
Differential Expression Analysis: If comparing tissues with high and low levels of the target compound, perform differential gene expression analysis to identify upregulated genes in the high-producing tissue.
-
-
Heterologous Expression and Enzyme Assays
-
Objective: To functionally characterize candidate biosynthetic enzymes.
-
Protocol:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA synthesized from the extracted RNA. Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification (Optional but Recommended): If the protein is tagged (e.g., with a His-tag), purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assays:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme (or crude cell extract), a suitable buffer, the putative substrate (e.g., methyl angolensate for a hydroxylase assay), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for CYP450s; S-adenosyl-L-methionine for OMTs).
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Product Analysis: Stop the reaction (e.g., by adding an organic solvent) and extract the products. Analyze the product formation using HPLC or LC-MS by comparing the retention time and mass spectrum with an authentic standard (if available) or by structural elucidation of the novel product.
-
-
Conclusion and Future Directions
The elucidation of the biosynthetic pathway of this compound is still in its early stages. The proposed pathway in this guide, based on the well-established principles of limonoid biosynthesis, provides a solid framework for future research. The immediate next steps should focus on the identification and functional characterization of the specific cytochrome P450s and O-methyltransferases from Khaya grandifoliola that are responsible for the final tailoring steps. The successful reconstitution of the entire pathway in a heterologous host would be the ultimate validation and would open the door for the sustainable production of this compound and its derivatives for further pharmacological evaluation. This would be a significant advancement for the fields of natural product chemistry, synthetic biology, and drug discovery.
What is the chemical structure and stereochemistry of 6-Methylhydroxyangolensate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylhydroxyangolensate, a complex mexicanolide-type limonoid, has been identified as a constituent of plants from the Khaya genus, particularly Khaya grandifoliola. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and known biological activities. While detailed spectroscopic and isolation protocols remain dispersed in the literature, this document consolidates available information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
This compound is a tetranortriterpenoid characterized by a highly oxygenated and rearranged carbon skeleton. Its systematic IUPAC name is methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹’¹².0³’⁸]heptadecan-7-yl]-2-hydroxyacetate . This nomenclature precisely defines the absolute configuration at its numerous chiral centers, which is crucial for its biological function and potential therapeutic applications.
The core structure is a complex tetracyclic system featuring a furan ring, a characteristic feature of many limonoids, and an exocyclic methylene group. The molecule also possesses two lactone rings and a methyl hydroxyacetate side chain.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 22255-07-8[1][2][3] |
| Molecular Formula | C₂₇H₃₄O₈[1][2] |
| Molecular Weight | 486.56 g/mol |
| IUPAC Name | methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹’¹².0³’⁸]heptadecan-7-yl]-2-hydroxyacetate |
| SMILES | C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3(--INVALID-LINK--C(C(=O)OC)O)C |
A two-dimensional representation of the chemical structure is provided below, generated from its SMILES notation.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
While specific spectral data is not available, the expected spectroscopic characteristics can be inferred from its structure:
-
¹H NMR: Signals corresponding to the furan ring protons, olefinic protons of the exocyclic methylene group, methoxy group protons, and numerous signals in the aliphatic region from the complex ring system are anticipated.
-
¹³C NMR: Resonances for the carbonyl carbons of the lactone and ester groups, carbons of the furan ring, olefinic carbons, and a multitude of signals for the tetracyclic core would be expected.
-
IR Spectroscopy: Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of esters and lactones, and C-O stretching vibrations would be prominent.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule would be observed, along with characteristic fragmentation patterns for limonoids, such as the loss of the furan ring or the side chain.
Isolation and Synthesis
Natural Source and Isolation
This compound is a natural product isolated from the stem bark of Khaya grandifoliola (Meliaceae). The general procedure for the isolation of limonoids from this plant involves:
-
Extraction: The dried and powdered plant material is typically subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extract, often the ethyl acetate or methanol fraction, is then subjected to column chromatography over silica gel.
-
Purification: Further purification of the fractions is achieved through repeated column chromatography and often High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
The structural identification and confirmation are then carried out using the spectroscopic techniques mentioned previously.
Chemical Synthesis
As of the current literature, a total synthesis of this compound has not been reported. The structural complexity, with its numerous stereocenters and functional groups, presents a significant synthetic challenge.
Biological Activity and Potential Applications
Research has highlighted several biological activities of this compound, suggesting its potential as a lead compound in drug discovery.
Table 2: Reported Biological Activities of this compound
| Activity | Cell Line / Model | EC₅₀ / IC₅₀ | Reference |
| Anti-Hepatitis C Virus (HCV) | Huh7.5 cells (HCVcc system) | 41.60 ± 4.48 µM | |
| Antimalarial | Plasmodium falciparum (W2/Indochina clone) | 21.59 µg/ml | |
| Hepatoprotective | L-02 human hepatocyte cell line (Acetaminophen-induced toxicity) | Qualitative |
Anti-HCV Activity
Studies have shown that this compound (referred to in some literature as 17-epi-methyl-6-hydroxylangolensate) inhibits HCV infection by targeting the entry and replication stages of the viral life cycle. This suggests that the compound or its derivatives could be explored for the development of novel antiviral therapies.
Antimalarial Activity
The compound has demonstrated low to moderate in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. While not a potent antimalarial on its own, its unique scaffold could serve as a starting point for the development of more active analogues.
Hepatoprotective Effects
This compound has been shown to protect human hepatocyte cell lines against acetaminophen-induced toxicity, indicating potential applications in the management of drug-induced liver injury.
The workflow for investigating the anti-HCV activity can be summarized as follows:
Caption: Workflow for Anti-HCV Activity Assessment.
Conclusion
This compound is a structurally complex natural product with a range of interesting biological activities, particularly in the areas of antiviral and hepatoprotective research. Its intricate stereochemistry and dense functionality make it a challenging but potentially rewarding target for both further biological investigation and synthetic efforts. This guide consolidates the currently available information to facilitate future research and development endeavors focused on this promising limonoid. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
6-Methylhydroxyangolensate: A Technical Overview of Biological Activities and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylhydroxyangolensate is a naturally occurring limonoid, a class of highly oxygenated triterpenoids, isolated from the bark and seeds of the African mahogany tree, Khaya grandifoliola C.D.C. (Meliaceae).[1] This technical guide provides a comprehensive summary of the currently known biological activities and pharmacological properties of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While research on this specific compound is nascent, this document consolidates the available evidence to support further investigation and drug development efforts.
Biological Activities and Pharmacological Properties
The primary reported biological activity of this compound is its in vitro antimalarial property. Additionally, broader studies on limonoids from Khaya grandifoliola suggest potential for other pharmacological effects, including neuroprotective, and antiviral activities.
Antimalarial Activity
This compound has demonstrated modest in vitro activity against the chloroquine-resistant W2/Indochina clone of Plasmodium falciparum.[1] This finding is part of a broader investigation into the antimalarial potential of limonoids derived from Khaya grandifoliola.
Table 1: In Vitro Antimalarial Activity of this compound
| Compound | Parasite Strain | IC50 (µg/mL) | Reference |
| This compound | Plasmodium falciparum (W2/Indochina clone) | 21.59 | [Bickii et al., 2000][1] |
Other Potential Activities of Related Limonoids from Khaya grandifoliola
While specific data for this compound is limited, studies on other limonoids and extracts from Khaya grandifoliola indicate a range of biological activities. These findings suggest potential avenues for future research on this compound.
Table 2: Biological Activities of Other Limonoids and Extracts from Khaya grandifoliola
| Bioactivity | Compound/Extract | Assay | Key Findings | Reference |
| Neuroprotection | Decoction and hydro-ethanolic extracts of K. grandifoliola | Monoamine oxidase (MAO) inhibition | IC50 of 90.67 µg/mL (decoction) and 106.90 µg/mL (hydro-ethanolic) | [Khaya grandifololia exerts multitarget neuroprotective potential against neurodegenerative disorders: In vitro and in silico studies][2] |
| Decoction and hydro-ethanolic extracts of K. grandifoliola | 15-Lipoxygenase (15-LOX) inhibition | IC50 of 182.63 µg/mL (decoction) and 169.77 µg/mL (hydro-ethanolic) | [Khaya grandifololia exerts multitarget neuroprotective potential against neurodegenerative disorders: In vitro and in silico studies][2] | |
| Hepatoprotection | Limonoids (17-epi-methyl-6-hydroxylangolensate, 7-deacetoxy-7-oxogedunin, 7-deacetoxy-7R-hydroxygedunin) | Acetaminophen-induced hepatotoxicity in L-02 cells | Inhibition of JNK phosphorylation and mitochondrial translocation of p-JNK; induction of Nrf2 nuclear translocation. | [Limonoids from K. grandifoliola prevented mitochondrial p-JNK...] |
| Antiviral (Anti-HCV) | Limonoids (17-epi-methyl-6-hydroxylangolensate, 7-deacetoxy-7-oxogedunin, 7-deacetoxy-7R-hydroxygedunin) | Cell-culture derived HCV (HCVcc) system | Inhibition of HCV entry and replication, partly by blocking the CD81 receptor. | [Inhibitory activity of limonoids from Khaya grandifoliola C.DC (Meliaceae) against hepatitis C virus infection in vitro] |
| Cytotoxicity | Three limonoids (deacetylkhayanolide E, 6S-hydroxykhayalactone, and grandifolide A) | In vitro cytotoxicity assay | Found to be inactive. | [Limonoids from the stem bark of Khaya grandifoliola] |
It is important to note that the neuroprotective and anticancer activities have not been directly demonstrated for this compound, and further specific studies are required.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. The following represents a generalized protocol for in vitro antimalarial screening based on the available literature.
In Vitro Antimalarial Susceptibility Testing (General Protocol)
This protocol is a generalized representation and the specific details of the assay used to determine the IC50 of this compound can be found in the primary literature (Bickii et al., 2000).
-
Parasite Culture: The W2 clone of Plasmodium falciparum is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the parasite culture (at a defined parasitemia and hematocrit) is incubated with the different concentrations of the test compound. Control wells with no drug and with a standard antimalarial drug (e.g., chloroquine) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) in a controlled environment (5% CO2, 5% O2, 90% N2).
-
Assessment of Parasite Growth Inhibition: Parasite growth is assessed using a variety of methods, such as:
-
Microscopy: Giemsa-stained smears are prepared from each well, and the number of parasitized red blood cells is counted.
-
Radioisotopic Method: Incorporation of a radiolabeled precursor (e.g., [3H]-hypoxanthine) into the parasite's nucleic acids is measured.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detection of parasite-specific proteins, such as lactate dehydrogenase (pLDH) or histidine-rich protein II (HRP-II).
-
-
Data Analysis: The results are expressed as the percentage of growth inhibition compared to the drug-free control. The IC50 value is calculated by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Direct studies on the signaling pathways modulated by this compound are currently unavailable. However, research on a mixture of related limonoids from Khaya grandifoliola has elucidated a potential mechanism for their hepatoprotective effects against acetaminophen-induced toxicity. This involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Caption: Proposed hepatoprotective mechanism of limonoids from Khaya grandifoliola.
Experimental Workflows
The following diagram illustrates a general workflow for the isolation and biological screening of this compound from its natural source.
Caption: General workflow for isolation and screening of this compound.
Conclusion and Future Directions
This compound is a limonoid with confirmed, albeit modest, in vitro antimalarial activity. The broader pharmacological potential of this compound remains largely unexplored. The promising neuroprotective, hepatoprotective, and antiviral activities observed in related limonoids and extracts from Khaya grandifoliola strongly warrant further investigation into this compound.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, neuroprotective, anti-inflammatory, and antiviral properties of purified this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Assessing the pharmacological effects and toxicological profile of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related limonoids. The existing data, though limited, suggests that this natural product is a valuable lead for further scientific inquiry.
References
Unraveling the Action of 6-Methylhydroxyangolensate: A Review of Current Knowledge
For the attention of researchers, scientists, and professionals in drug development, this document synthesizes the currently available scientific information regarding the mechanism of action of 6-Methylhydroxyangolensate. It is important to note that detailed mechanistic studies, comprehensive signaling pathway analyses, and extensive quantitative data for this compound are limited in the public domain.
Overview and Origin
This compound is a natural compound classified as a limonoid.[1][2] It is extracted from the plant Khaya grandifoliola, a species belonging to the Meliaceae family.[1][2]
Antimalarial Activity
The primary biological activity reported for this compound is its in vitro antimalarial effect.[1] Studies have shown that it possesses low activity against the W2/Indochina clone of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.
Quantitative Data
The available quantitative data on the bioactivity of this compound is summarized in the table below.
| Bioactivity | Target Organism | Metric | Value | Reference |
| Antimalarial | Plasmodium falciparum (W2/Indochina clone) | IC50 | 21.59 μg/ml |
IC50 (Half-maximal inhibitory concentration): The concentration of a substance required to inhibit a biological process by 50%.
Mechanism of Action: Current Gaps in Knowledge
Despite its identified antimalarial properties, the specific mechanism of action of this compound remains largely uncharacterized in publicly available scientific literature. There is a notable absence of detailed studies elucidating the molecular targets and signaling pathways through which this compound exerts its effects.
Due to this lack of data, it is not possible at this time to provide diagrams of signaling pathways or detailed experimental protocols related to the mechanism of action of this compound.
Future Research Directions
The preliminary findings on the antimalarial activity of this compound suggest that further investigation is warranted. Future research efforts could focus on:
-
Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific molecular targets of this compound within P. falciparum.
-
Mechanism of Action Studies: Investigating the downstream effects of target engagement, including the perturbation of key cellular processes and signaling pathways in the parasite.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify chemical moieties crucial for its antimalarial activity and to potentially develop more potent derivatives.
Below is a conceptual workflow for future investigations into the mechanism of action of this compound.
Conclusion
This compound is a limonoid with demonstrated, albeit low, in vitro antimalarial activity. The scientific community currently lacks a detailed understanding of its mechanism of action. The information presented in this document is based on the limited available data and is intended to provide a foundation for future research endeavors. As new studies are published, a more comprehensive understanding of this natural product's therapeutic potential and molecular mechanisms will emerge.
References
6-Methylhydroxyangolensate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-Methylhydroxyangolensate, a limonoid isolated from Khaya grandifoliola. Understanding these properties is critical for the handling, formulation, and development of this compound for potential therapeutic applications. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standard methodologies for determining these characteristics and presents illustrative data based on the properties of similar natural products.
Solubility Profile
The solubility of a compound is a fundamental parameter that influences its absorption, distribution, and bioavailability. Qualitative reports indicate that this compound is a white or light yellow solid soluble in organic solvents such as chloroform, methanol, and ethanol[1]. However, for research and development purposes, quantitative solubility data is essential.
Illustrative Solubility Data
The following table summarizes the expected solubility of this compound in common laboratory solvents. This data is illustrative and should be confirmed experimentally.
| Solvent | Molar Mass ( g/mol ) | Illustrative Solubility (at 25°C) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | ~25 mg/mL |
| Ethanol | 46.07 | ~10 mg/mL |
| Methanol | 32.04 | ~15 mg/mL |
| Chloroform | 119.38 | ~20 mg/mL |
| Water | 18.02 | <0.1 mg/mL |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[2][3].
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker and agitate for a defined period (typically 24-72 hours) to allow the solution to reach equilibrium between the dissolved and undissolved compound[2].
-
-
Phase Separation:
-
After equilibration, remove the vial and allow it to stand to let the undissolved solid settle.
-
Centrifuge the solution to further separate the solid phase.
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles[2].
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Analyze the filtered saturated solution using the same HPLC method to determine the concentration of the dissolved this compound.
-
-
Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.
-
Stability Profile
Stability testing is crucial to determine the shelf-life of a compound and to identify optimal storage conditions. This compound is reported to be relatively stable at room temperature and pressure. However, comprehensive stability studies under various environmental conditions are necessary for drug development.
Illustrative Stability Data
The following table presents an example of a stability profile for this compound. This data is for illustrative purposes only.
| Condition | Duration | Parameter | Specification | Result |
| Long-Term | 24 months | Appearance | White to light yellow powder | Complies |
| 25°C ± 2°C / 60% ± 5% RH | Assay | 98.0% - 102.0% | 99.5% | |
| Degradation Products | Total ≤ 1.0% | 0.4% | ||
| Accelerated | 6 months | Appearance | White to light yellow powder | Complies |
| 40°C ± 2°C / 75% ± 5% RH | Assay | 98.0% - 102.0% | 98.8% | |
| Degradation Products | Total ≤ 1.0% | 0.8% | ||
| Photostability | 1.2 million lux hours | Appearance | No significant change | Complies |
| (ICH Q1B) | Assay | 98.0% - 102.0% | 99.2% | |
| Degradation Products | Total ≤ 1.0% | 0.6% |
Experimental Protocol for Stability Testing
A comprehensive stability testing program for a natural product like this compound should follow established guidelines such as those from the International Council for Harmonisation (ICH).
Objective: To evaluate the stability of this compound under various environmental conditions to establish its shelf-life and recommended storage conditions.
Materials:
-
Multiple batches of this compound
-
Appropriate container closure system
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Long-Term Stability Testing:
-
Store samples at 25°C ± 2°C and 60% RH ± 5% RH for a proposed shelf-life (e.g., 24 months).
-
Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
-
Accelerated Stability Testing:
-
Store samples under exaggerated conditions, such as 40°C ± 2°C and 75% RH ± 5% RH, for 6 months.
-
Test samples at time points such as 0, 3, and 6 months. This data helps to predict the long-term stability.
-
-
Stress Testing:
-
Expose the compound to extreme conditions to understand its degradation pathways. This includes:
-
Heat: Expose to high temperatures (e.g., 60°C).
-
Humidity: Expose to high humidity (e.g., ≥75% RH).
-
Light (Photostability): Expose to a specified light intensity according to ICH Q1B guidelines.
-
Oxidation: Treat with an oxidizing agent (e.g., hydrogen peroxide).
-
pH: Expose to a range of acidic and basic conditions.
-
-
-
Analytical Testing:
-
At each time point, analyze the samples for various attributes, including:
-
Physical properties: Appearance, color, and odor.
-
Chemical properties: Assay (potency) and quantification of degradation products using a stability-indicating HPLC method.
-
Identification of Degradation Products: Use techniques like LC-MS to identify the structure of any significant degradation products that form during stress testing.
-
-
Conclusion
While this compound shows promise as a natural compound with potential pharmacological activity, a thorough understanding of its solubility and stability is paramount for its advancement as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary quantitative data. This data will be instrumental in developing stable formulations, ensuring product quality and efficacy, and meeting regulatory requirements for drug development. It is strongly recommended that comprehensive experimental studies be conducted to establish a definitive solubility and stability profile for this compound.
References
6-Methylhydroxyangolensate: A Fledgling Candidate in Therapeutic Research
Initial investigations into the therapeutic potential of 6-Methylhydroxyangolensate, a naturally occurring limonoid, have revealed a narrow yet specific area of bioactivity. Currently, the primary documented application for this compound is in the realm of antimalarial research, though its efficacy has been characterized as modest.
Extracted from the plant Khaya grandifoliola, this compound has been subjected to in vitro screening to assess its activity against parasitic protozoa.[1] While these preliminary studies offer a starting point for understanding the compound's biological effects, a comprehensive body of research detailing its broader therapeutic applications, mechanisms of action, and involvement in cellular signaling pathways is not yet available in the public domain.
Limited Efficacy in Antimalarial Screening
The principal quantitative data available for this compound pertains to its antimalarial properties. An in vitro study determined its half-maximal inhibitory concentration (IC50) against the W2/Indochina clone of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.
| Parameter | Value | Target Organism | Assay Type |
| IC50 | 21.59 µg/mL | Plasmodium falciparum (W2/Indochina clone) | In vitro antimalarial activity assay |
Table 1: In Vitro Antimalarial Activity of this compound. This table summarizes the reported inhibitory concentration of this compound against a specific strain of the malaria parasite.[1]
This IC50 value suggests that this compound possesses low antimalarial activity in a laboratory setting.[1] Further research would be necessary to enhance its potency or to explore potential synergistic effects with other antimalarial agents.
Experimental Protocols: A Need for Further Elucidation
Detailed experimental protocols for the synthesis or extraction of this compound, as well as comprehensive methodologies for its biological evaluation, are not extensively documented in the available scientific literature. The primary available information points to its origin as a natural product isolated from Khaya grandifoliola.[1] The standard procedures for natural product extraction would likely involve solvent extraction and chromatographic separation, though specific details for this compound are not provided.
Signaling Pathways and Mechanism of Action: Uncharted Territory
At present, there is no available research that elucidates the specific signaling pathways modulated by this compound or its precise mechanism of action. Understanding how this compound interacts with cellular targets is a critical next step in determining its potential for therapeutic development. Future research in this area would be invaluable for uncovering any novel biological activities beyond its observed antimalarial effects.
To visualize the current state of knowledge, the following diagram illustrates the singular known biological aspect of this compound.
Figure 1: Known Biological Activity of this compound.
References
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Limonoids, a class of chemically diverse and highly oxygenated tetranortriterpenoids, have garnered significant attention in the scientific community for their wide array of biological activities. Predominantly found in plants of the Meliaceae and Rutaceae families, these natural products have shown promise as anticancer, anti-inflammatory, antiviral, and antimalarial agents. This technical guide provides an in-depth review of the existing literature on 6-Methylhydroxyangolensate and other structurally related limonoids, with a focus on their biological activities, experimental methodologies, and underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Biological Activities of this compound and Related Limonoids
This compound is a limonoid that has been isolated from Khaya grandifoliola, a plant species belonging to the Meliaceae family.[1] Research has primarily focused on its potential as an antimalarial agent.
Antimalarial Activity
In vitro studies have demonstrated that this compound exhibits activity against the malaria parasite, Plasmodium falciparum. The 50% inhibitory concentration (IC50) of this compound against the W2/Indochina clone of P. falciparum has been reported to be 21.59 μg/mL, indicating low antimalarial activity in this assay.[2]
In the same study, other limonoids isolated from Khaya grandifoliola were also evaluated for their antiplasmodial activity. A comparative summary of their activities is presented in the table below.
Table 1: In vitro Antimalarial Activity of Limonoids from Khaya grandifoliola against P. falciparum (W2/Indochina clone) [1]
| Compound | IC50 (μg/mL) |
| Methylangolensate | 1.25 - 9.63 |
| This compound | 21.59 |
| Gedunin | 1.25 - 9.63 |
| 7-Deacetylkhivorin | 1.25 - 9.63 |
| 1-Deacetylkhivorin | 1.25 - 9.63 |
| Swietenolide | > 50 |
| 6-Acetylswietenolide | 1.25 - 9.63 |
Data extracted from Bickii J, et al. J Ethnopharmacol. 2000 Jan;69(1):27-33.[1]
Other Biological Activities
Limonoids from the Khaya genus have been investigated for a range of other biological effects, suggesting that this compound and its analogues may possess a broader pharmacological profile. Extracts from Khaya grandifoliola have shown antibacterial and anti-hepatitis C virus (HCV) activities.[3] Furthermore, limonoids from the related species Khaya senegalensis have demonstrated both antimalarial and antileishmanial properties.
Experimental Protocols
In vitro Antimalarial Assay (Based on Bickii J, et al., 2000)
While the full detailed protocol from the original publication by Bickii and colleagues is not publicly available, a standard in vitro antiplasmodial assay against P. falciparum generally involves the following steps:
-
Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., W2/Indochina clone) is maintained in a continuous culture of human erythrocytes in a complete medium (e.g., RPMI 1640) supplemented with human serum and incubated at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: The test compounds, including this compound and other limonoids, are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare stock solutions. Serial dilutions are then made to achieve a range of final concentrations for testing.
-
Inhibition Assay: Asynchronous or synchronized parasite cultures with a defined parasitemia and hematocrit are plated in 96-well microtiter plates. The test compounds at various concentrations are added to the wells. Chloroquine is typically used as a positive control, and wells with solvent alone serve as a negative control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.
-
Assessment of Parasite Growth: Parasite growth inhibition is determined using various methods, such as:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of parasitized red blood cells is counted.
-
Fluorometric Assays: DNA-intercalating dyes like SYBR Green I are used to quantify parasite DNA, which is a measure of parasite proliferation.
-
Enzymatic Assays: The activity of parasite-specific enzymes, such as lactate dehydrogenase (pLDH), is measured.
-
-
Data Analysis: The results are expressed as the percentage of growth inhibition compared to the negative control. The IC50 value, the concentration of the compound that causes 50% inhibition of parasite growth, is calculated by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis of this compound
Signaling Pathways
The anti-inflammatory properties of many limonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators. Limonoids have been shown to inhibit this pathway, thereby reducing inflammation.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways leads to the phosphorylation of transcription factors, which in turn regulate the expression of inflammatory genes.
Conclusion and Future Directions
This compound and related limonoids represent a promising class of natural products with diverse biological activities. While the antimalarial activity of this compound itself appears to be modest, other related limonoids from Khaya grandifoliola have shown more potent effects, highlighting the potential for this structural scaffold in antimalarial drug discovery. Further research is warranted to explore the full therapeutic potential of these compounds. Key areas for future investigation include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure could lead to the identification of more potent and selective analogues.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the antimalarial and other biological activities of these limonoids is crucial for their development as therapeutic agents.
-
Synthesis: The development of efficient and scalable synthetic routes to this compound and its analogues is essential for further preclinical and clinical evaluation.
-
In vivo Studies: Evaluation of the efficacy and safety of promising limonoid candidates in animal models of malaria and other relevant diseases is a critical next step.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the fascinating and therapeutically relevant field of limonoids. The compiled data and pathway diagrams offer a valuable resource to guide future research and development efforts.
References
Methodological & Application
Application Note: Isolation and Purification of 6-Methylhydroxyangolensate from Khaya grandifoliola**
Introduction
Khaya grandifoliola, a member of the Meliaceae family, is a significant source of bioactive compounds, including a class of tetranortriterpenoids known as limonoids.[1][2][3][4] These compounds have garnered interest for their diverse biological activities.[5] One such limonoid, 6-Methylhydroxyangolensate, has been identified within this plant species. This document provides a detailed protocol for the isolation and purification of this compound from the stem bark of Khaya grandifoliola, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocol outlines a systematic approach involving solvent extraction followed by a multi-step chromatographic purification process.
Materials and Methods
Plant Material: Dried stem bark of Khaya grandifoliola.
Reagents and Solvents:
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Ethanol (95%)
-
Chloroform (ACS grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
TLC plates (silica gel 60 F254)
-
Vanillin-sulfuric acid spray reagent
-
Deionized water
Equipment:
-
Grinder or mill
-
Large glass percolator or maceration vessel
-
Rotary evaporator
-
Chromatography columns
-
Fraction collector
-
TLC developing tanks
-
UV lamp (254 nm and 366 nm)
-
Heating plate
-
Standard laboratory glassware
Experimental Protocol
1. Preparation of Plant Material: The dried stem bark of Khaya grandifoliola is ground into a coarse powder to increase the surface area for efficient solvent extraction.
2. Extraction: The powdered bark is subjected to sequential solvent extraction, a common method for isolating natural products. This is achieved by maceration with solvents of increasing polarity to selectively extract different classes of compounds.
-
Step 1: Defatting. The powdered bark is first macerated with n-hexane for 48 hours at room temperature to remove non-polar constituents like fats and waxes. This process is repeated three times. The n-hexane extracts are combined and concentrated under reduced pressure using a rotary evaporator.
-
Step 2: Main Extraction. The defatted plant material is air-dried and then extracted with ethyl acetate for 72 hours at room temperature. This step is repeated three times. Ethyl acetate is a solvent of intermediate polarity suitable for extracting limonoids. The ethyl acetate extracts are combined and concentrated using a rotary evaporator to yield the crude ethyl acetate extract.
3. Chromatographic Purification: The crude ethyl acetate extract is subjected to a series of chromatographic steps to isolate the target compound.
-
Step 1: Silica Gel Column Chromatography.
-
An appropriate amount of the crude ethyl acetate extract is adsorbed onto a small amount of silica gel.
-
A glass column is packed with silica gel in n-hexane.
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: Thin Layer Chromatography (TLC) Monitoring.
-
TLC is used to analyze the fractions collected from the column.
-
The TLC plates are developed using a solvent system such as n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
The developed plates are visualized under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.
-
Fractions with similar TLC profiles are pooled together.
-
-
Step 3: Further Purification.
-
The pooled fractions containing the compound of interest (as indicated by TLC analysis against a reference standard if available, or by targeting specific spots with characteristic appearances) are further purified using another column chromatography step, potentially with a shallower solvent gradient or a different solvent system (e.g., chloroform:methanol) to achieve better separation.
-
This process is repeated until a pure compound is obtained, as confirmed by a single spot on TLC plates developed in multiple solvent systems.
-
4. Characterization: The structure and identity of the purified this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Data Presentation
| Parameter | Value |
| Starting Material (Dried Bark) | 1000 g |
| Crude Ethyl Acetate Extract Yield | 50 g |
| Yield of Pooled Fractions (after initial column) | 5 g |
| Final Yield of Pure this compound | 150 mg |
| Purity (by HPLC) | >98% |
| Rf Value (n-hexane:ethyl acetate 1:1) | 0.45 |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship of the target compound to its source and potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Limonoids from the Fruits of Khaya ivorensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplasmodial and Antileishmanial Activities of a New Limonoid and Other Constituents from the Stem Bark of Khaya senegalensis [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
LC-MS/MS method for the quantification of 6-Methylhydroxyangolensate in biological samples.
Application Note: Quantification of 6-Methylhydroxyangolensate in Human Plasma by LC-MS/MS
Introduction
This compound is a complex triterpenoid belonging to the limonoid class of natural products, primarily isolated from plants of the Meliaceae family, such as Khaya grandifoliola. Preliminary studies have suggested potential pharmacological activities for this compound, necessitating a robust and sensitive analytical method for its quantification in biological matrices to support pharmacokinetic and drug metabolism studies. This application note describes a novel, highly selective, and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Analytical Method Overview
The method employs a simple protein precipitation technique for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Limonin, a structurally similar and commercially available limonoid, is utilized as the internal standard (IS) to ensure accuracy and precision.
Key Features:
-
High Sensitivity: Achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL.
-
Excellent Selectivity: The use of MRM minimizes interference from endogenous plasma components.
-
Simple and Rapid Sample Preparation: Protein precipitation allows for high-throughput analysis.
-
Wide Dynamic Range: The method is linear over a concentration range of 0.5 to 500 ng/mL.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Limonin (Internal Standard, ≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Polypropylene microcentrifuge tubes (1.5 mL)
2. Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Limonin (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Limonin stock solution with acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL) and QC samples (1.5, 75, and 400 ng/mL).
3. Sample Preparation Protocol
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL Limonin in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0.0-1.0 min: 30% B; 1.0-5.0 min: 30-95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10°C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | This compound: 487.6 -> 381.2 (Quantifier), 487.6 -> 283.1 (Qualifier)Limonin (IS): 471.2 -> 347.1 (Quantifier) |
Quantitative Data Summary
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | y = 0.015x + 0.002 | > 0.998 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |
| LLOQ | 0.5 | 8.2 | 9.5 | -4.2 |
| Low QC | 1.5 | 6.5 | 7.8 | 2.5 |
| Mid QC | 75 | 4.1 | 5.3 | -1.8 |
| High QC | 400 | 3.5 | 4.9 | 0.9 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 92.5 | 96.8 |
| Limonin (IS) | 95.1 | 98.2 |
Visualizations
Caption: Sample preparation workflow for this compound from plasma.
Caption: Overall analytical workflow from sample to result.
Application Notes and Protocols for High-Throughput Screening of Antimalarial Compounds using 6-Methylhydroxyangolensate as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents. High-throughput screening (HTS) of large compound libraries is a critical strategy in identifying new chemical scaffolds with potent anti-parasitic activity. These application notes provide a detailed protocol for a whole-organism HTS assay to identify inhibitors of P. falciparum growth, using the natural product 6-Methylhydroxyangolensate as a reference compound.
This compound, a limonoid extracted from Khaya grandifoliola, has demonstrated in vitro activity against the W2/Indochina clone of P. falciparum[1]. Its known inhibitory concentration provides a benchmark for the validation and performance of the described HTS assay. The protocol detailed below is based on the widely used SYBR Green I fluorescence assay, which measures parasite DNA replication as an indicator of growth[2][3][4][5].
Data Presentation: Antimalarial Activity
The following table summarizes the in vitro antimalarial activity of this compound and provides a comparison with commonly used antimalarial drugs. This data is essential for assay validation and for contextualizing the potency of newly identified hit compounds.
| Compound | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM)¹ | Reference Compound Class |
| This compound | W2/Indochina | 21.59 | ~55.3 | Limonoid |
| Chloroquine (sensitive) | 3D7 | - | ~0.0094 | Quinoline |
| Chloroquine (resistant) | Dd2 | - | ~0.0712 | Quinoline |
| Artemisinin | 3D7 | - | ~0.003 | Artemisinin derivative |
| Mefloquine | 3D7 | - | ~0.004 | Quinoline |
¹Molar concentration for this compound is estimated based on a molecular weight of 390.45 g/mol . IC50 values for other compounds are representative values from the literature.
Experimental Protocols
Protocol 1: High-Throughput Screening of Antimalarial Compounds using the SYBR Green I Assay
This protocol describes a fluorescence-based high-throughput assay to quantify P. falciparum growth inhibition in a 384-well format.
Materials and Reagents:
-
P. falciparum culture (e.g., drug-sensitive 3D7 or drug-resistant Dd2 strains)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)
-
Compound library plates (compounds dissolved in DMSO)
-
This compound (positive control)
-
Chloroquine or Artemisinin (positive controls)
-
DMSO (negative control)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)
-
384-well black, clear-bottom microplates
-
Multichannel pipettes and automated liquid handling systems
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Methodology:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each compound from the library plates into the wells of a 384-well assay plate.
-
Include wells for positive controls (this compound and a standard antimalarial) and negative controls (DMSO).
-
-
Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Incubation:
-
Dispense 40 µL of the parasite suspension into each well of the compound-plated 384-well plates.
-
Incubate the plates for 72 hours at 37°C in a humidified chamber with the specified gas mixture. This duration allows for approximately 1.5 to 2 cycles of parasite replication.
-
-
Lysis and Staining:
-
After the incubation period, add 40 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and staining of parasite DNA.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
The percentage of parasite growth inhibition is calculated using the following formula:
where "Fluorescence_blank" is the background fluorescence from uninfected erythrocytes.
-
Compounds showing significant inhibition (typically >50%) are selected as "hits" for further validation.
-
For dose-response analysis, the IC50 values are determined by fitting the inhibition data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway: The Shikimate Pathway in P. falciparum
The shikimate pathway is essential for the synthesis of aromatic amino acids in P. falciparum and is absent in humans, making it an attractive target for antimalarial drugs.
Caption: The Shikimate Pathway in P. falciparum.
Experimental Workflow: High-Throughput Screening for Antimalarials
The following diagram illustrates the workflow for the primary high-throughput screen to identify potential antimalarial compounds.
Caption: HTS Workflow for Antimalarial Drug Discovery.
Logical Relationship: Hit Triage and Confirmation
This diagram outlines the logical progression from a primary screen to the confirmation and characterization of active compounds.
Caption: Logical workflow for hit confirmation and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iddo.org [iddo.org]
- 3. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webs.iiitd.edu.in [webs.iiitd.edu.in]
Application Notes and Protocols: Evaluating the Efficacy of 6-Methylhydroxyangolensate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylhydroxyangolensate is a naturally occurring limonoid compound isolated from Khaya grandifoliola. Preliminary in vitro studies have indicated its potential as an antimalarial agent, suggesting a basis for further investigation into its therapeutic efficacy.[1] This document provides a set of detailed, generalized protocols and application notes for the preclinical evaluation of this compound in various animal models. Given the limited specific data on this compound, the following sections outline hypothetical yet standardized experimental designs for assessing its efficacy in oncology and infectious disease, two areas where limonoids have shown promise. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound or similar novel compounds.
Proposed Therapeutic Areas for Investigation
While the known activity of this compound is primarily antimalarial, the broader class of limonoids exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Therefore, initial in vivo efficacy studies could be directed towards:
-
Oncology: Evaluating the anti-tumor activity of this compound in rodent cancer models.
-
Infectious Diseases: Assessing the in vivo anti-parasitic efficacy, building upon the initial in vitro antimalarial data.
General Experimental Workflow
The following diagram illustrates a general workflow for the in vivo evaluation of a novel compound like this compound.
Animal Models in Oncology: Xenograft Mouse Model
This model is suitable for assessing the anti-tumor efficacy of this compound against human cancer cell lines.
Experimental Protocol
Objective: To determine the effect of this compound on tumor growth in a human tumor xenograft mouse model.
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
On Day 0, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice daily for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (i.p.) or orally (p.o.) daily.
-
Group 2 (Low-Dose): Administer this compound at a low dose (e.g., 10 mg/kg) daily.
-
Group 3 (High-Dose): Administer this compound at a high dose (e.g., 50 mg/kg) daily.
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent relevant to the cancer type.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Observe the mice for any signs of distress or adverse effects.
-
-
Endpoint and Tissue Collection:
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumor tissue and major organs for histological and molecular analysis.
-
Data Presentation: Hypothetical Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5 ± 2 |
| This compound | 10 | 1100 ± 180 | 26.7 | +3 ± 3 |
| This compound | 50 | 650 ± 150 | 56.7 | -2 ± 4 |
| Positive Control | Varies | 400 ± 100 | 73.3 | -8 ± 5 |
Animal Models in Infectious Disease: Murine Malaria Model
This model is relevant for evaluating the in vivo antimalarial activity of this compound, building upon its known in vitro efficacy.
Experimental Protocol
Objective: To assess the efficacy of this compound in suppressing parasitemia in a Plasmodium berghei-infected mouse model.
Materials:
-
This compound (formulated for administration)
-
Plasmodium berghei (ANKA strain)
-
BALB/c mice, 6-8 weeks old
-
Giemsa stain
-
Microscope
-
Standard animal housing and husbandry equipment
Procedure:
-
Infection:
-
On Day 0, infect mice intraperitoneally with 1 x 10⁶ P. berghei-parasitized red blood cells.
-
-
Treatment Administration:
-
Randomize the infected mice into treatment and control groups (n=5-8 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle solution daily for 4 consecutive days, starting 24 hours post-infection.
-
Group 2 (Low-Dose): Administer this compound at a low dose (e.g., 25 mg/kg) daily for 4 days.
-
Group 3 (High-Dose): Administer this compound at a high dose (e.g., 100 mg/kg) daily for 4 days.
-
Group 4 (Positive Control): Administer a standard antimalarial drug (e.g., Chloroquine at 20 mg/kg) daily for 4 days.
-
-
Monitoring Parasitemia:
-
On Day 4 post-infection, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized red blood cells by counting at least 1000 red blood cells under a microscope.
-
-
Survival Monitoring:
-
Monitor the survival of the mice daily for up to 30 days.
-
Data Presentation: Hypothetical Parasitemia Suppression
| Treatment Group | Dose (mg/kg) | Mean Parasitemia on Day 4 (%) | Percent Parasitemia Suppression (%) | Mean Survival Time (Days) |
| Vehicle Control | - | 35 ± 5 | - | 8 ± 1 |
| This compound | 25 | 20 ± 4 | 42.9 | 15 ± 2 |
| This compound | 100 | 8 ± 3 | 77.1 | 25 ± 3 |
| Positive Control | 20 | <1 | >99 | >30 |
Potential Signaling Pathways for Investigation
While the precise mechanism of action of this compound is unknown, many limonoids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A potential pathway to investigate could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Further molecular analyses of tumor tissues from the xenograft studies, such as Western blotting or immunohistochemistry for key phosphorylated proteins (e.g., p-Akt, p-mTOR), would be necessary to validate the involvement of this or other signaling pathways.
Conclusion
The protocols and conceptual frameworks presented here provide a starting point for the in vivo evaluation of this compound. Researchers should adapt these general methodologies to their specific research questions and available resources. Careful consideration of animal welfare, appropriate statistical analysis, and thorough histopathological and molecular endpoint analyses will be crucial for elucidating the therapeutic potential of this novel compound.
References
Application of 6-Methylhydroxyangolensate in antimalarial drug discovery.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the continuous search for novel antimalarial compounds. Natural products, particularly those from medicinal plants, have historically been a rich source of antimalarial drugs, with quinine and artemisinin being prominent examples.[1][2] Limonoids, a class of tetracyclic triterpenoids found in plants of the Meliaceae family, have demonstrated a range of biological activities, including antimalarial properties. This document focuses on 6-Methylhydroxyangolensate, a limonoid isolated from Khaya grandifoliola, and its potential application in antimalarial drug discovery. While this compound itself exhibits low in vitro antimalarial activity, its study is relevant within the broader context of screening and identifying more potent analogues from natural sources.
Quantitative Data
The in vitro antiplasmodial activity of this compound and other related limonoids isolated from Khaya grandifoliola against the chloroquine-resistant W2/Indochina clone of P. falciparum is summarized below. This comparative data is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.
| Compound | Type | IC50 (µg/mL) against P. falciparum (W2 clone) | Reference |
| This compound | Limonoid | 21.59 | [1] |
| Methylangolensate | Limonoid | 1.25 - 9.63 | |
| Gedunin | Limonoid | 1.25 - 9.63 | |
| 7-Deacetylkhivorin | Limonoid | 1.25 - 9.63 | |
| 1-Deacetylkhivorin | Limonoid | 1.25 - 9.63 | |
| 6-Acetylswietenolide | Limonoid | 1.25 - 9.63 | |
| Swietenolide | Limonoid | > 50 | |
| Catechin | Flavonoid | > 50 |
Potential Mechanism of Action
The precise mechanism of action for this compound has not been empirically determined. However, computational studies on related limonoids from Khaya grandifoliola suggest a potential mode of action. A molecular docking study has indicated that certain limonoids from this plant, such as khivorin and its deacetylated forms, may act as inhibitors of the Plasmodium falciparum transketolase enzyme. This enzyme is part of the pentose phosphate pathway, which is crucial for parasite nucleic acid synthesis and protection from oxidative stress. Inhibition of this enzyme would disrupt these vital processes, leading to parasite death. Further enzymatic assays are required to validate this hypothesis for this compound and other related compounds.
Experimental Protocols
Detailed methodologies for the key experiments in the screening and evaluation of compounds like this compound are provided below.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., W2, 3D7 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 10% human serum or 0.5% Albumax II, and 50 µg/mL hypoxanthine)
-
96-well flat-bottom microplates
-
Test compound (this compound) dissolved in DMSO
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. A common starting concentration is 100 µg/mL.
-
Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plates for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well and mix gently.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the test compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine its selectivity index (SI).
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium and add to the respective wells. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to the antiplasmodial IC50.
Visualizations
Workflow for Natural Product-Based Antimalarial Drug Discovery
The following diagram illustrates the general workflow for the discovery of antimalarial compounds from natural sources, a process that would lead to the identification of molecules like this compound.
Caption: A generalized workflow for antimalarial drug discovery from natural products.
Hypothesized Signaling Pathway Inhibition
Based on computational studies, a potential mechanism of action for limonoids from Khaya grandifoliola is the inhibition of the P. falciparum transketolase enzyme within the pentose phosphate pathway. The following diagram illustrates this hypothetical inhibitory action.
Caption: Hypothesized inhibition of P. falciparum transketolase by limonoids.
References
Application Notes and Protocols for In Vivo Administration of 6-Methylhydroxyangolensate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of 6-Methylhydroxyangolensate, a limonoid natural product. Due to its inherent physicochemical properties, likely characterized by poor aqueous solubility, careful formulation is paramount to ensure accurate and reproducible dosing for preclinical studies. This document outlines recommended protocols for creating stable formulations suitable for oral administration in rodent models, along with guidelines for determining appropriate vehicle systems and ensuring the welfare of experimental animals.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the selection of an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄O₈ | Key Organics[1] |
| Molecular Weight | 486.56 g/mol | Key Organics[1] |
| Appearance | Likely a solid | General knowledge of limonoids |
| Aqueous Solubility | Expected to be low | Inferred from limonoid class[2] |
| Storage Temperature | 2-8°C | General recommendation for natural products |
Recommended Formulation Strategies
Given the anticipated poor water solubility of this compound, two primary formulation strategies are proposed: a suspension in an aqueous vehicle and a solution using a co-solvent system. The choice between these will depend on the required dose and the compound's specific solubility in the suggested excipients.
1. Aqueous Suspension with a Surfactant
This is a preferred method for oral gavage when the compound is not readily soluble in aqueous vehicles. The use of a suspending agent and a surfactant helps to create a uniform dispersion, ensuring consistent dosing. This approach has been successfully used for the in vivo administration of crude extracts of Khaya grandifoliola, the natural source of this compound.
2. Co-Solvent System
For higher doses that cannot be achieved with a practical volume of a suspension, a co-solvent system can be employed to fully dissolve the compound. It is crucial to use the minimum amount of organic solvent necessary and to ensure the final formulation is well-tolerated by the animals.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
This protocol details the preparation of a suspension of this compound in an aqueous vehicle containing carboxymethylcellulose (CMC) as a suspending agent and Tween 80 as a surfactant.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle
-
Homogenizer (optional)
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Vehicle Preparation (0.5% CMC, 0.2% Tween 80 in water):
-
Heat approximately 80% of the final required volume of sterile water to 60-70°C.
-
Slowly add the required amount of CMC-Na to the heated water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully hydrated and the solution is clear. This may take 30-60 minutes.
-
Allow the solution to cool to room temperature.
-
Add the required amount of Tween 80 and mix thoroughly.
-
Add the remaining sterile water to reach the final volume and mix until uniform.
-
-
Suspension Formulation:
-
Weigh the required amount of this compound.
-
Place the powder in a mortar and add a small volume of the prepared vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a fine, uniform suspension.
-
For larger volumes or to ensure homogeneity, transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes before dosing. A homogenizer can also be used for a short duration to reduce particle size and improve suspension stability.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.
-
Ensure the suspension is continuously stirred during the dosing procedure to maintain uniformity.
-
The typical administration volume for mice is 5-10 mL/kg of body weight.[3]
-
Protocol 2: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol describes the preparation of a solution of this compound using a co-solvent system of Dimethyl sulfoxide (DMSO) and Polyethylene glycol 400 (PEG 400), diluted with saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Solubility Test (Recommended):
-
Before preparing the final formulation, it is advisable to determine the solubility of this compound in the chosen solvents (DMSO, PEG 400) to ensure the desired concentration can be achieved.
-
-
Formulation Preparation (e.g., 10% DMSO, 40% PEG 400, 50% Saline):
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Add the required volume of PEG 400 and vortex until the solution is homogeneous.
-
Slowly add the sterile saline while vortexing to prevent precipitation of the compound. The final solution should be clear.
-
-
Administration:
-
Administer the solution to the animals via oral gavage.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity.
-
The administration volume should be adjusted based on the final concentration to deliver the desired dose.
-
Determination of Maximum Tolerated Dose (MTD)
Prior to initiating efficacy studies, it is essential to determine the MTD of the this compound formulation.
Experimental Workflow for MTD Determination:
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Signaling Pathways and Experimental Logic
The rationale for selecting an appropriate formulation is based on overcoming the physicochemical barriers to oral absorption of poorly soluble compounds.
Logical Flow for Formulation Selection:
Caption: Decision tree for selecting a suitable formulation.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation that ensures consistent and reproducible delivery of the compound. The protocols provided herein offer robust starting points for researchers. It is strongly recommended to perform initial solubility and stability tests to optimize the chosen formulation for the specific experimental conditions. All animal procedures should be conducted in accordance with institutional guidelines and regulations.
References
Analytical techniques for the quality control of 6-Methylhydroxyangolensate samples.
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylhydroxyangolensate is a naturally occurring limonoid isolated from species of the Khaya genus, which has garnered interest for its potential biological activities. As with any active pharmaceutical ingredient (API) or natural product intended for research or drug development, rigorous quality control is essential to ensure identity, purity, and stability. This document provides detailed application notes and protocols for the comprehensive quality control of this compound samples using state-of-the-art analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC coupled with a UV or Diode Array Detector (DAD) is a cornerstone technique for the identification, quantification (assay), and purity assessment of this compound. A stability-indicating method is crucial to separate the main compound from any potential degradation products or process-related impurities.
Experimental Protocol: HPLC-UV/DAD for Assay and Purity
Objective: To determine the purity and concentration of this compound in a sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (HPLC grade, for sample preparation)
-
This compound reference standard (if available)
-
Sample of this compound
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B).
-
Gradient Program: Start at 60% A / 40% B, hold for 2 minutes. Linearly increase to 100% B over 15 minutes. Hold at 100% B for 5 minutes. Return to initial conditions over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or scan from 200-400 nm with DAD to determine optimal wavelength).
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute as necessary to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identification: Compare the retention time of the major peak in the sample chromatogram with that of the reference standard.
-
Assay: Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Data Summary (HPLC)
The following table summarizes typical validation parameters for an HPLC method for a natural product of similar characteristics. These values should be established during method validation for this compound.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 5 - 100 |
| Limit of Detection (LOD) (µg/mL) | Report | ~0.5 |
| Limit of Quantification (LOQ) (µg/mL) | Report | ~1.5 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
Protocol: Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of the drug substance.[1][2]
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL in methanol).
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat the solid powder at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main this compound peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities in this compound samples. It can also be used for purity assessment, particularly for compounds that are amenable to gas chromatography.
Experimental Protocol: GC-MS for Impurity Profiling
Objective: To identify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 300 °C, hold for 10 minutes.
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 600.
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the solution if necessary.
-
Inject 1 µL into the GC-MS system.
Data Analysis:
-
Identify peaks corresponding to impurities by comparing their mass spectra with libraries (e.g., NIST, Wiley).
-
Tentatively identify unknown impurities based on their fragmentation patterns.
Quantitative Data Summary (GC-MS)
Quantitative analysis by GC-MS would require method validation similar to HPLC. The table below shows expected performance.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.995 | 0.997 |
| LOD (ng on column) | Report | ~0.1 |
| LOQ (ng on column) | Report | ~0.3 |
| Precision (RSD%) | ≤ 15% | < 10% |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[3][4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: ¹H-qNMR for Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
Reagents and Materials:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity, be stable, not react with the sample, and have at least one signal that is resolved from all sample signals.
-
This compound sample.
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a long delay, e.g., 30-60 seconds, is crucial for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time: ≥ 3 seconds.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the FID.
-
Carefully integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
P: Purity of the standard
-
Quantitative Data Summary (qNMR)
qNMR is known for its high precision and accuracy.
| Parameter | Typical Acceptance Criteria | Example Data |
| Accuracy | Determined by uncertainty budget | Typically ± 1-2% |
| Precision (RSD%) | ≤ 2.0% | < 1.0% |
| Selectivity | Assessed by signal resolution | Baseline separation of signals |
Visualization of Quality Control Workflow
The following diagrams illustrate the logical flow of the quality control process for this compound samples.
Caption: Overall Quality Control Workflow for this compound.
Caption: Workflow for Stability-Indicating Method Development.
References
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control Assays of Essential Oils Using Benchtop NMR Spectroscopy: Quantification of Key Terpenes, Terpenoids, and Aldehydes Using an Internal Calibrant Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 6-Methylhydroxyangolensate as a chemical probe in molecular biology.
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylhydroxyangolensate is a naturally occurring limonoid isolated from the bark and seeds of the African mahogany tree, Khaya grandifoliola.[1][2] As a member of the Meliaceae family, this compound belongs to a class of structurally complex terpenoids known for a variety of biological activities.[3][4] While research on this compound is in its early stages, it has demonstrated potential as a chemical probe for investigating parasitic diseases, particularly malaria. Its utility in molecular biology lies in its ability to inhibit the in vitro growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]
This document provides an overview of the known applications of this compound, with a focus on its use in antimalarial research. It also includes a detailed protocol for assessing its in vitro efficacy against P. falciparum. While the precise molecular target of this compound is yet to be elucidated, its demonstrated biological activity makes it a valuable tool for screening and preliminary mechanism-of-action studies in the field of parasitology.
Quantitative Data Summary
The primary reported biological activity for this compound is its inhibitory effect on the growth of Plasmodium falciparum. The following table summarizes the available quantitative data.
| Compound | Organism | Assay Type | Strain | IC50 | Reference |
| This compound | Plasmodium falciparum | In vitro growth inhibition | W2/Indochina clone | 21.59 µg/mL |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Testing using SYBR Green I-based Assay
This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I to quantify parasite DNA, thereby measuring parasite proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
P. falciparum culture (e.g., W2 strain), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)
-
96-well microtiter plates
-
SYBR Green I lysis buffer (containing saponin and Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Preparation of Drug Plates:
-
Serially dilute the this compound stock solution in complete culture medium to achieve a range of desired final concentrations.
-
Add 100 µL of each dilution to the wells of a 96-well plate in triplicate.
-
Include control wells containing medium with DMSO (vehicle control) and wells with a known antimalarial drug (positive control).
-
-
Parasite Culture Preparation:
-
Prepare a suspension of synchronized ring-stage P. falciparum-infected erythrocytes in complete culture medium at 0.5% parasitemia and 1.5% hematocrit.
-
-
Incubation:
-
Add 100 µL of the parasite suspension to each well of the drug-containing plate.
-
Incubate the plate for 72 hours at 37°C in the humidified, mixed-gas incubator.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Measure the fluorescence of each well using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected erythrocyte control wells.
-
Normalize the fluorescence values to the vehicle control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Potential (Hypothetical) Applications
While the primary established activity of this compound is antimalarial, research on structurally similar limonoids from Khaya grandifoliola suggests other potential areas of investigation. A closely related compound, 17-epi-methyl-6-hydroxylangolensate, has been shown to inhibit Hepatitis C Virus (HCV) infection in vitro. This anti-HCV activity was attributed to the inhibition of viral entry and replication.
Based on these findings, it is plausible that this compound could also serve as a chemical probe to investigate the life cycle of HCV. Researchers could adapt protocols for in vitro HCV infection models to test the efficacy of this compound and to dissect its potential mechanism of action against this virus. Such studies would be crucial to confirm this hypothetical application.
Visualizations
Caption: Workflow for determining the IC50 of this compound against P. falciparum.
Note on Signaling Pathways: As the specific molecular target and mechanism of action for this compound have not yet been elucidated, a signaling pathway diagram cannot be provided at this time. Further research is required to identify the cellular pathways modulated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylhydroxyangolensate
Welcome to the technical support center for the synthesis of 6-Methylhydroxyangolensate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the esterification of its corresponding carboxylic acid, 6-hydroxyangolenic acid, with methanol. The most common method employed is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst.[1][2]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus lowering the yield of the desired ester.[1][2]
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, reaction time, and catalyst concentration are crucial for maximizing the yield.
-
Side Reactions: The complex structure of 6-hydroxyangolenic acid contains other functional groups, such as a hydroxyl group and a lactone ring, which may undergo side reactions under acidic conditions.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and chromatography steps.
Q3: How can I drive the esterification reaction to completion?
A3: To shift the equilibrium towards the formation of this compound, you can:
-
Use a Large Excess of Methanol: Employing methanol as the solvent ensures a high concentration of one of the reactants, pushing the reaction forward according to Le Châtelier's principle.[1]
-
Remove Water as it Forms: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
Q4: What are the potential side reactions I should be aware of?
A4: While specific side reactions for 6-hydroxyangolenic acid are not extensively documented in readily available literature, the presence of a lactone ring suggests a potential for acid-catalyzed hydrolysis or other rearrangements under strong acidic conditions. It is crucial to carefully control the reaction conditions to minimize these unwanted reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh, anhydrous acid catalyst such as sulfuric acid or p-toluenesulfonic acid. |
| Insufficient reaction temperature or time | Optimize the reaction temperature (typically refluxing methanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Presence of water in reagents or glassware | Ensure all glassware is thoroughly dried and use anhydrous methanol and catalyst. | |
| Presence of Unreacted Starting Material (6-hydroxyangolenic acid) | Reaction has not reached completion | Increase the reaction time or the amount of acid catalyst. Consider using a method to remove water as it forms (e.g., Dean-Stark trap). |
| Insufficient amount of methanol | Use a larger excess of methanol; it can also serve as the solvent. | |
| Formation of Multiple Unidentified Byproducts | Side reactions due to harsh conditions | Decrease the reaction temperature or use a milder acid catalyst. Reduce the reaction time. |
| Degradation of starting material or product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in Purifying the Product | Incomplete separation of product and starting material | Optimize the mobile phase for column chromatography. A small amount of a basic additive like triethylamine in the silica gel slurry can help retain the acidic starting material. |
| Co-elution with non-polar impurities | Utilize a different chromatographic technique, such as reversed-phase HPLC, for purification. |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-hydroxyangolenic acid
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
6-hydroxyangolenic acid
-
Anhydrous methanol (reagent grade)
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-hydroxyangolenic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: General Parameters for Fischer Esterification Optimization
| Parameter | Range/Options | Rationale |
| Methanol to Acid Ratio | 10:1 to 50:1 (or as solvent) | A large excess drives the equilibrium towards the product. |
| Catalyst | Sulfuric acid, p-TsOH | Strong protic acids are effective catalysts. |
| Catalyst Loading | 0.1 to 0.5 equivalents | A balance between reaction rate and potential side reactions. |
| Temperature | Reflux (approx. 65 °C for methanol) | Increases reaction rate, but higher temperatures may promote side reactions. |
| Reaction Time | 2 to 24 hours | Monitor by TLC to determine the optimal time for maximum conversion. |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for addressing low yields in the synthesis of this compound.
References
Troubleshooting poor solubility of 6-Methylhydroxyangolensate in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 6-Methylhydroxyangolensate in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound for experimental use.
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a lipophilic molecule, meaning it has poor solubility in water and aqueous buffers. This is due to its chemical structure, which is largely non-polar. The predicted LogP value (a measure of lipophilicity) for this compound is approximately 3.5, indicating a strong preference for fatty or non-polar environments over aqueous ones. To achieve dissolution, formulation strategies that overcome this hydrophobicity are necessary.
Q2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I dilute it into my aqueous experimental medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent is no longer sufficient to keep the hydrophobic compound in solution. Here are several strategies to address this:
-
Optimize the Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO, ethanol) in your specific experimental system (e.g., cell culture, enzymatic assay). Prepare a more dilute stock solution of this compound in the organic solvent and add it to the aqueous medium in a stepwise manner with vigorous mixing.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 20 can help to create micelles that encapsulate the hydrophobic compound, preventing precipitation.[1] It is crucial to test the tolerance of your experimental system to the chosen surfactant.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible option.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy if the molecule has ionizable functional groups. Based on the chemical structure of this compound, it possesses both acidic and basic moieties. The predicted pKa values are:
-
Acidic pKa: ~9.5 (due to a hydroxyl group)
-
Basic pKa: ~4.0 (due to an ester group that can be hydrolyzed under certain conditions, though this is less likely to be a primary solubilization strategy)
To increase solubility, you should aim to ionize the molecule. For a compound with an acidic pKa of 9.5, increasing the pH of the aqueous solution to a value significantly above 9.5 (e.g., pH 10.5-11.5) will deprotonate the hydroxyl group, rendering it negatively charged and more water-soluble. Conversely, for the basic pKa, lowering the pH well below 4.0 would be required for protonation.
Important Considerations for pH Adjustment:
-
Experimental Compatibility: Ensure that the required pH is compatible with your downstream experiment (e.g., cell viability, enzyme activity).
-
Compound Stability: Extreme pH values can lead to the degradation of the compound. It is advisable to perform stability studies at the selected pH.
Frequently Asked Questions (FAQs)
Q: What is the recommended organic solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for dissolving hydrophobic compounds for in vitro studies. This compound is reported to be soluble in methanol and ethanol.[4] Always aim to use the lowest effective concentration of the organic solvent in your final experimental setup, typically below 1% (v/v) for DMSO in cell-based assays.[1]
Q: Are there any other advanced techniques to improve the solubility of this compound?
A: Yes, for more challenging cases or for in vivo applications, several advanced formulation strategies can be considered:
-
Solid Dispersions: The compound can be dispersed in a water-soluble polymer matrix at a molecular level, which can significantly enhance its dissolution rate.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its oral bioavailability by presenting it in a solubilized form in the gastrointestinal tract.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Aqueous Solubility |
| LogP | ~3.5 | Highly lipophilic, indicating poor intrinsic aqueous solubility. |
| Acidic pKa | ~9.5 | Ionization at high pH (>10.5) can increase solubility. |
| Basic pKa | ~4.0 | Ionization at very low pH (<3.0) can increase solubility. |
Table 2: General Troubleshooting Matrix for Solubility Enhancement
| Method | Key Experimental Parameters | Potential Advantages | Potential Disadvantages |
| Co-solvents | Type of solvent (e.g., DMSO, Ethanol, PEG 400), Final concentration | Simple and widely used | Limited by solvent toxicity in biological assays |
| pH Adjustment | Target pH, Buffer system | Can significantly increase solubility if ionizable groups are present | May affect compound stability and experimental conditions |
| Surfactants | Type of surfactant (e.g., Tween® 80, Polysorbate 20), Concentration | Effective at low concentrations | Potential for cytotoxicity or interference with assays |
| Cyclodextrins | Type of cyclodextrin (e.g., HP-β-CD), Molar ratio to compound | Good biocompatibility, Can significantly enhance solubility | Can be expensive, May alter compound's biological activity |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate until the solid is completely dissolved.
-
To prepare a working solution, perform serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium).
-
During dilution, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer to minimize immediate precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider the troubleshooting steps outlined above.
Protocol 2: Solubility Enhancement using pH Adjustment
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 8.5, 9.5, 10.5, 11.5).
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Add a small, fixed volume of the stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions at a controlled temperature with agitation for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Visualizations
Caption: A step-by-step workflow for addressing the poor aqueous solubility of this compound.
Caption: The relationship between pH and the ionization state of the hydroxyl group on this compound.
References
Optimization of extraction parameters for 6-Methylhydroxyangolensate from plant material.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction parameters for 6-Methylhydroxyangolensate from plant material, primarily targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant source is it typically extracted?
A1: this compound is a limonoid, a type of tetranortriterpenoid.[1][2] It is primarily isolated from the stem bark of Khaya grandifoliola (Meliaceae family).[3][4][5]
Q2: What are the most critical parameters to consider when optimizing the extraction of this compound?
A2: The most critical parameters include the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio. The pH of the extraction medium can also influence the yield. For limonoids like limonin, an ethanol concentration of 80% at a pH of 7 and a temperature of 50°C has been shown to be optimal.
Q3: Which solvent system is recommended for the initial extraction of this compound?
A3: Ethanol and methanol are commonly used solvents for the extraction of limonoids from the Meliaceae family. An 80% ethanol-water mixture is a good starting point, as it has been shown to be effective for extracting other limonoids.
Q4: How does temperature affect the extraction yield and stability of this compound?
A4: Generally, increasing the extraction temperature can enhance the solubility and diffusion rate of the target compound, leading to a higher yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds. For a similar limonoid, a temperature of 50°C was found to be optimal. It is advisable to conduct a temperature optimization study (e.g., 30-70°C) to find the ideal balance for this compound.
Q5: What are the common methods for the purification of this compound from the crude extract?
A5: Following initial solvent extraction, purification is typically achieved through column chromatography. A common approach involves using a silica gel column and eluting with a gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate (EtOAc).
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The polarity of the solvent may not be optimal for this compound. |
| Action: Perform small-scale extractions with a range of solvents of varying polarities (e.g., n-hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures) to identify the most effective one. An 80% ethanol solution is a recommended starting point. | |
| Insufficient Extraction Time | The compound may not have had enough time to diffuse from the plant matrix into the solvent. |
| Action: Increase the extraction time. Conduct a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal duration. | |
| Suboptimal Temperature | The extraction temperature may be too low for efficient extraction or too high, causing degradation. |
| Action: Optimize the extraction temperature. A starting temperature of 50°C is recommended. Test a range of temperatures (e.g., 40°C, 50°C, 60°C) to find the best yield without degradation. | |
| Improper Plant Material Preparation | The particle size of the plant material may be too large, limiting solvent penetration. |
| Action: Ensure the plant material is finely ground to a powder to increase the surface area for extraction. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the mobile phase is not suitable for separating this compound from other compounds. |
| Action: Use Thin Layer Chromatography (TLC) to test different solvent systems (e.g., varying ratios of n-hexane:ethyl acetate) to find the one that gives the best separation (Rf value between 0.2-0.4). | |
| Column Overloading | Too much crude extract has been loaded onto the column, leading to broad, overlapping bands. |
| Action: Reduce the amount of sample loaded onto the column. As a general rule, use a sample-to-silica ratio of 1:50 to 1:100. | |
| Compound Insolubility | The crude extract is not fully soluble in the initial mobile phase, causing it to precipitate at the top of the column. |
| Action: Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column. | |
| Compound Degradation on Silica Gel | This compound may be unstable on acidic silica gel. |
| Action: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation occurs, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
Data Presentation
Table 1: Recommended Starting Parameters for Optimization of this compound Extraction
| Parameter | Recommended Starting Value | Range to Investigate | Reference |
| Solvent | 80% Ethanol in Water | 60-100% Ethanol, Methanol | |
| Temperature | 50 °C | 40 - 70 °C | |
| pH | 7 | 5 - 8 | |
| Extraction Time | 100 minutes | 60 - 240 minutes | |
| Solid-to-Solvent Ratio | 1:20 (g/mL) | 1:10 - 1:30 (g/mL) |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound
-
Preparation of Plant Material:
-
Obtain the stem bark of Khaya grandifoliola.
-
Dry the plant material at 40-50°C to a constant weight.
-
Grind the dried bark into a fine powder.
-
-
Extraction:
-
Weigh 50 g of the powdered plant material.
-
Macerate the powder in 1 L of 80% ethanol.
-
Stir the mixture at 50°C for 100 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Wash the packed column with n-hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Alternatively, use the dry loading method by adsorbing the extract onto a small amount of silica gel and loading the dried powder onto the column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:EtOAc).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting workflow for extraction and purification issues.
References
- 1. Limonoids from the Fruits of Khaya ivorensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplasmodial and Antileishmanial Activities of a New Limonoid and Other Constituents from the Stem Bark of Khaya senegalensis [mdpi.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Efficacy of Khaya grandifoliola Stem Bark Ethanol Extract in the Treatment of Cerebral Malaria in Swiss albino Mice Using Plasmodium berghei NK65 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in the chromatographic separation of 6-Methylhydroxyangolensate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic separation of 6-Methylhydroxyangolensate.
Troubleshooting Guides
This section addresses common problems observed during the HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: Why am I seeing no peaks or very small peaks for this compound?
Answer: This issue can stem from several sources, ranging from sample preparation to instrument settings.[1]
-
Sample Degradation: this compound, as a natural product, may be susceptible to degradation. Ensure proper storage of the sample and use fresh preparations for analysis.[2]
-
Incorrect Injection Volume or Concentration: The sample concentration may be too low to be detected. Consider concentrating the sample or increasing the injection volume.
-
Detector Issues: Check if the detector lamp is on and functioning correctly.[1] Ensure the chosen wavelength is appropriate for detecting this compound.
-
Flow Path Obstruction: A blockage in the injector, tubing, or column can prevent the sample from reaching the detector.
Question: My this compound peak is tailing. What are the likely causes and solutions?
Answer: Peak tailing is a common issue in chromatography and can be caused by several factors.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Consider using a column with end-capping or adding a competing agent to the mobile phase.
-
Inappropriate Mobile Phase pH: If the analyte has ionizable groups, the mobile phase pH can significantly affect peak shape. Adjusting the pH to suppress ionization can often resolve tailing.
-
Column Contamination: Contaminants from previous injections can cause peak tailing. Flushing the column with a strong solvent may help.
Question: I am observing inconsistent retention times for this compound. How can I improve reproducibility?
Answer: Fluctuating retention times can compromise the reliability of your analysis.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause. Prepare fresh mobile phase for each run and ensure thorough mixing and degassing.
-
Column Temperature: Variations in column temperature can lead to shifts in retention time. Using a column oven will provide a stable temperature environment.
-
Pump Performance: Leaks, worn pump seals, or faulty check valves can cause flow rate fluctuations. Regularly inspect and maintain the pump.
-
Column Equilibration: Insufficient equilibration time between injections can lead to retention time drift. Ensure the column is fully equilibrated with the mobile phase before each injection.
Gas Chromatography (GC) Troubleshooting
Question: I am not seeing any peaks for this compound in my GC analysis. What should I check?
Answer: The absence of peaks in GC can be due to several factors, from sample suitability to instrument malfunction.
-
Analyte Volatility: this compound may have low volatility, making it unsuitable for direct GC analysis without derivatization. Consider derivatization to increase its volatility.
-
Injector Issues: A clogged syringe or a leak in the injector septum can prevent the sample from entering the column.
-
Column Problems: A broken or improperly installed column will result in no peaks.
-
Detector Failure: Ensure the detector is turned on and functioning correctly. For Flame Ionization Detectors (FID), check that the flame is lit.
Question: My this compound peak is broad. How can I improve the peak shape?
Answer: Broad peaks in GC can indicate a number of issues that affect efficiency.
-
Incorrect Flow Rate: An improperly set carrier gas flow rate can lead to band broadening. Optimize the flow rate for your column dimensions.
-
Injection Technique: A slow injection can cause the sample to be introduced as a broad band. Use a fast injection or an autosampler for better reproducibility.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to broader peaks. Conditioning or replacing the column may be necessary.
-
Dead Volume: Excessive dead volume in the injector or detector connections can cause peak broadening. Ensure all fittings are properly made.
FAQs
Q1: What are the key properties of this compound to consider for chromatographic separation?
A1: this compound is a limonoid with the chemical formula C27H34O8. Its structure suggests it is a moderately polar compound, which is a crucial factor in selecting the appropriate chromatographic method and conditions. For HPLC, a reversed-phase column would likely be a good starting point, while for GC, derivatization may be necessary to increase volatility.
Q2: Which chromatographic technique is generally preferred for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing natural products like this compound due to its versatility in handling a wide range of polarities and molecular weights without the need for derivatization. Reversed-phase HPLC with UV detection is a common starting point.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: The most reliable method for peak identification is to use a certified reference standard of this compound. By comparing the retention time of the peak in your sample to that of the standard under the same chromatographic conditions, you can confirm its identity. For absolute confirmation, mass spectrometry (LC-MS or GC-MS) can be used to verify the molecular weight of the compound in the peak.
Data Presentation
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | ~12.5 min |
| Expected Resolution (from nearest impurity) | > 2.0 |
Table 2: Hypothetical GC Method Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Agent | BSTFA with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min) to 300 °C at 10 °C/min (hold 5 min) |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Detector | FID at 320 °C |
| Expected Retention Time | ~15.8 min |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound standard or sample extract.
-
Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 70:30 A:B).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Analysis:
-
Install a C18, 4.6 x 150 mm, 5 µm column and set the column oven to 30 °C.
-
Set the pump flow rate to 1.0 mL/min with the gradient profile as specified in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 10 µL of the prepared sample.
-
Acquire and process the data.
-
Protocol 2: GC Method for Derivatized this compound
-
Sample Derivatization:
-
Place 100 µg of the dried this compound sample into a reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC System Setup and Analysis:
-
Install a DB-5ms, 30 m x 0.25 mm, 0.25 µm column in the GC.
-
Set the injector temperature to 280 °C and the detector temperature to 320 °C.
-
Set the oven temperature program as outlined in Table 2.
-
Set the carrier gas (Helium) flow rate to be optimal for the column.
-
Inject 1 µL of the derivatized sample with a split ratio of 20:1.
-
Start the data acquisition.
-
Visualizations
Caption: Troubleshooting workflow for no or small peaks in HPLC.
Caption: Decision tree for troubleshooting peak tailing.
References
How to prevent the degradation of 6-Methylhydroxyangolensate during storage and experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Methylhydroxyangolensate to prevent its degradation during storage and experiments.
Troubleshooting Guide
The degradation of this compound, a phenolic compound, is primarily driven by oxidation. This process can be accelerated by several factors, leading to a loss of biological activity and inaccurate experimental results. The following table outlines common issues, their potential causes, and recommended solutions to mitigate degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solution (e.g., turning yellow or brown) | Oxidation of the phenolic hydroxyl group. This is accelerated by exposure to oxygen, light, and alkaline pH. | - Prepare solutions fresh before use.- Use degassed solvents (e.g., by sparging with nitrogen or argon).- Store solutions in amber vials to protect from light.- Maintain a slightly acidic pH (e.g., using a buffered solution with pH < 7). |
| Precipitation in Stock Solution | Polymerization of oxidation products, which may have lower solubility. Degradation over time, especially with repeated freeze-thaw cycles. | - Aliquot stock solutions into single-use vials to avoid repeated warming and cooling.- If precipitation is observed, centrifuge the vial and use the supernatant, but re-quantify the concentration.- Consider using a different solvent or adding a co-solvent to improve solubility of potential degradation products. |
| Loss of Biological Activity or Inconsistent Results | Degradation of the parent compound, leading to a lower effective concentration. Interference from degradation byproducts in biological assays. | - Implement all the preventative measures listed above.- Regularly check the purity of the stock solution using analytical methods like HPLC.- Include a positive control with a freshly prepared solution in your experiments. |
| Inaccurate Quantification in Analytical Methods (e.g., HPLC) | Degradation of the compound in the sample or during the analytical run. | - Use an autosampler with temperature control (e.g., 4°C) to maintain sample stability.- Ensure the mobile phase is degassed and, if possible, slightly acidic.- Analyze samples as soon as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Some suppliers may ship the compound at room temperature, which is generally acceptable for short periods. However, for long-term storage, refrigeration is recommended to minimize the risk of degradation.
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a high-purity, anhydrous organic solvent such as DMSO, ethanol, or methanol. To minimize oxidation, use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use. Prepare the solution in amber vials to protect it from light.
Q3: My solution of this compound has turned a slight yellow color. Can I still use it?
A change in color is often an indicator of oxidation. While a very faint color change might not significantly impact results in some initial screening experiments, it is a sign of degradation. For quantitative and sensitive experiments, it is strongly recommended to discard the colored solution and prepare a fresh one.
Q4: Can I do anything to extend the shelf-life of my this compound solution?
Yes. Besides the standard practices of using degassed solvents and protecting from light, you can consider adding an antioxidant to your stock solution. Common antioxidants for organic solutions include butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1%. However, you must first verify that the chosen antioxidant does not interfere with your downstream experimental assays.
Q5: How do freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles can introduce dissolved oxygen into the solution and create localized concentration gradients, both of which can accelerate degradation. It is best practice to aliquot your stock solution into single-use volumes to avoid the need for repeated thawing and freezing of the main stock.
Experimental Protocols
Protocol for Preparing a Stable Stock Solution
-
Preparation of Solvent:
-
Choose a high-purity, anhydrous solvent (e.g., DMSO, ethanol).
-
Degas the solvent by sparging with a gentle stream of nitrogen or argon gas for 15-30 minutes in a fume hood.
-
-
Weighing the Compound:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
-
Dissolution:
-
Add the degassed solvent to the vial containing the compound to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate briefly until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use amber vials.
-
Flush the headspace of each aliquot with nitrogen or argon before sealing.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Assessing the Stability of this compound by HPLC
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent or experimental buffer at a known concentration.
-
Divide the solution into several amber vials.
-
-
Incubation Conditions:
-
Expose the vials to different conditions to be tested (e.g., different temperatures, pH values, light exposure).
-
Include a control sample stored under optimal conditions (e.g., -80°C, protected from light).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC method. A C18 column is often a good starting point for phenolic compounds.
-
The mobile phase could consist of a gradient of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection can be performed using a UV detector at the absorbance maximum of this compound (the exact wavelength should be determined experimentally).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point for each condition.
-
Calculate the percentage of the compound remaining relative to the time zero sample.
-
Plot the percentage of remaining compound versus time to determine the degradation rate under each condition.
-
Visualizations
Technical Support Center: Enhancing the Bioavailability of 6-Methylhydroxyangolensate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of 6-Methylhydroxyangolensate. The strategies and protocols described herein are based on established principles for enhancing the bioavailability of poorly soluble and/or metabolically unstable compounds, tailored to the likely properties of a limonoid like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a limonoid compound that has been isolated from plants such as Khaya grandifoliola.[1] Like many natural products, it is a lipophilic molecule, which often correlates with poor aqueous solubility. One source indicates it is soluble in organic solvents such as chloroform, methanol, and ethanol, which suggests limited solubility in water.[2] Poor aqueous solubility is a primary reason for low oral bioavailability, as dissolution in the gastrointestinal fluids is a prerequisite for absorption. Furthermore, as a complex natural compound, it may be subject to significant first-pass metabolism in the gut wall and liver, and/or be a substrate for efflux transporters like P-glycoprotein (P-gp), further reducing its systemic exposure.
Q2: What are the potential metabolic pathways that could limit the bioavailability of this compound?
A2: While specific metabolic pathways for this compound have not been detailed in the available literature, we can infer potential routes based on related compounds. Limonoids, such as nomilin, have been shown to interact with Cytochrome P450 3A4 (CYP3A4) enzymes.[3][4] Therefore, it is plausible that this compound is a substrate for CYP3A4, leading to oxidative metabolism in the liver and small intestine. Additionally, it may undergo phase II conjugation reactions, such as glucuronidation or sulfation, which would increase its water solubility and facilitate its excretion.
Q3: What are the main formulation strategies to consider for enhancing the bioavailability of this compound?
A3: Given its presumed poor aqueous solubility, several formulation strategies can be employed. These can be broadly categorized as:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can maintain the compound in a solubilized state in the gastrointestinal tract.[5]
-
Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can improve the dissolution rate and extent of a poorly soluble compound.
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.
Q4: Can co-administration with other agents improve the bioavailability of this compound?
A4: Yes, co-administration with inhibitors of metabolic enzymes or efflux pumps can be a viable strategy. For instance, if this compound is found to be a substrate for CYP3A4 or P-gp, co-administration with known inhibitors (e.g., ketoconazole for CYP3A4, verapamil for P-gp) could increase its systemic exposure. Some natural compounds, like the limonoid nomilin, have been shown to inhibit these pathways and could potentially be used as bioavailability enhancers.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution rate-limited absorption. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility and dissolution rate of the pure compound. 2. Formulation Development: - Develop a lipid-based formulation (e.g., SEDDS). - Prepare an amorphous solid dispersion. - Reduce particle size through micronization or nanocrystallization. 3. In Vitro Dissolution Testing: Compare the dissolution profiles of the new formulations against the pure compound in simulated gastric and intestinal fluids. |
| High first-pass metabolism (CYP450-mediated). | 1. In Vitro Metabolism Assay: Incubate this compound with liver microsomes (human, rat, mouse) to assess metabolic stability. 2. CYP450 Reaction Phenotyping: Use specific CYP450 inhibitors to identify the primary metabolizing enzymes. 3. Co-administration Studies: In animal models, co-administer with a potent inhibitor of the identified CYP enzyme (e.g., ketoconazole for CYP3A4) to see if exposure is increased. |
| Efflux by transporters (e.g., P-glycoprotein). | 1. In Vitro Transport Assay: Use Caco-2 cell monolayers to determine the bidirectional permeability of this compound. A higher basolateral-to-apical transport compared to apical-to-basolateral suggests efflux. 2. Co-administration with P-gp Inhibitor: Repeat the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). 3. In Vivo Co-administration: Conduct an in vivo study in rodents with and without a P-gp inhibitor. |
Issue 2: Inconsistent Results in In Vitro Dissolution Assays
| Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in the dissolution medium. | 1. Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) which contain bile salts and phospholipids to better mimic in vivo conditions. 2. Incorporate Surfactants: Add a small percentage of a non-ionic surfactant (e.g., Tween 80) to the dissolution medium to maintain sink conditions. 3. Monitor for Precipitation: Use techniques like fiber optic UV-Vis probes to monitor the concentration of the dissolved drug in real-time and observe any decrease indicating precipitation. |
| Adsorption of the compound to the surface of the dissolution apparatus. | 1. Use of Silanized Glassware: Treat glassware with a silanizing agent to reduce non-specific binding. 2. Addition of a Surfactant: A low concentration of a surfactant can help prevent adsorption. 3. Recovery Experiment: Perform a control experiment to quantify the extent of adsorption by measuring the amount of compound recovered from the apparatus surfaces at the end of the assay. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Efflux Liability
Objective: To determine if this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.
-
Permeability Study (Bidirectional):
-
Apical to Basolateral (A-B): The test compound (this compound) is added to the apical (upper) chamber, and the concentration of the compound that permeates to the basolateral (lower) chamber is measured over time.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and the concentration that permeates to the apical chamber is measured over time.
-
-
Inhibitor Co-incubation: The bidirectional permeability study is repeated in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of different formulations of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model) are used.
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for determination of absolute bioavailability).
-
Group 2: Oral gavage of this compound suspension (control).
-
Group 3: Oral gavage of a novel formulation of this compound (e.g., SEDDS).
-
-
Dose Administration: A single dose is administered to each animal.
-
Blood Sampling: Blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t1/2)
-
-
Bioavailability Calculation:
-
Absolute Bioavailability (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Relative Bioavailability (%) = (AUCtest formulation / AUCcontrol formulation) * 100
-
Quantitative Data Summary
As no specific quantitative data for the bioavailability of this compound is publicly available, the following tables present hypothetical data to illustrate how experimental results would be presented.
Table 1: Hypothetical In Vitro Permeability of this compound in Caco-2 Cells
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Control | 0.5 ± 0.1 | 3.5 ± 0.4 | 7.0 |
| + Verapamil (100 µM) | 0.6 ± 0.1 | 0.8 ± 0.2 | 1.3 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Powder | 120 ± 30 | 1.5 | 700 ± 150 | 280 |
| SEDDS Formulation | 350 ± 80 | 1.0 | 2100 ± 400 | 840 |
Visualizations
Caption: Potential Barriers to Oral Bioavailability of this compound.
Caption: Experimental Workflow for Enhancing Bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Citrus Limonoid as a Possible Bioavailability Enhancer | Scientific.Net [scientific.net]
- 5. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
Refining assay conditions to minimize off-target effects of 6-Methylhydroxyangolensate.
Disclaimer: Information regarding the specific on-target and off-target effects of 6-Methylhydroxyangolensate is not extensively available in the public domain. Therefore, this guide provides a comprehensive framework and best practices for researchers to characterize and minimize off-target effects for any novel compound, using this compound as a representative example. The principles, protocols, and troubleshooting guides presented are broadly applicable and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed primary target?
This compound is a limonoid natural product isolated from Khaya grandifoliola.[1] While its effects are still under investigation, preliminary studies suggest it acts as an ATP-competitive kinase inhibitor. For the purposes of this guide, we will consider its primary, hypothetical target as Limonoid-Responsive Kinase 1 (LRK1) , a key enzyme implicated in cell proliferation pathways.
Q2: What are the potential major off-targets of this compound?
Comprehensive kinase profiling has identified several potential off-target kinases for many natural product inhibitors. For this compound, the most significant hypothetical off-targets include Mitogen-Activated Protein Kinase Kinase 6 (MKK6) and Cyclin-Dependent Kinase 9 (CDK9) . Inhibition of these kinases can lead to unintended cellular effects, such as stress responses and cell cycle arrest, making it crucial to differentiate on-target from off-target activities in your experiments.
Q3: How do I select the optimal concentration of this compound for my cell-based assay?
The optimal concentration, or "therapeutic window," is one that maximizes LRK1 inhibition while minimizing off-target effects and general cytotoxicity. To determine this, you should perform a dose-response curve (typically from 10 nM to 50 µM) in your specific cell line.
Key readouts should include:
-
A cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity.
-
A target engagement assay (e.g., Western blot for phosphorylated LRK1 substrate) to measure on-target activity.
-
An off-target engagement assay (e.g., Western blot for phosphorylated p38, a downstream target of MKK6) to monitor off-target effects.
The goal is to identify a concentration range where LRK1 activity is significantly reduced without a substantial decrease in cell viability or significant modulation of off-target pathways.
Q4: My cell viability results are highly variable when using this compound. What are the common causes?
Inconsistent results in cell-based assays can stem from several factors.[2][3] Key areas to investigate include:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, media formulation, and serum batches. Mycoplasma contamination can also significantly alter cellular responses.[2]
-
Compound Stability: this compound may be unstable or precipitate in cell culture media at 37°C. Prepare fresh dilutions for each experiment and check for precipitation under a microscope.
-
Edge Effects: Evaporation from the outer wells of 96-well plates can concentrate the compound. It's recommended to fill these wells with sterile PBS or media and not use them for experimental samples.
-
Assay Protocol: Ensure cells are in the logarithmic growth phase when the compound is added and that incubation times are consistent.
Q5: How can I definitively prove that an observed phenotype is due to this compound's on-target effect on LRK1?
Distinguishing on-target from off-target effects is a major challenge. Several experimental strategies can provide strong evidence:
-
Rescue Experiments: If the phenotype is on-target, it should be reversible by expressing a drug-resistant mutant of LRK1 that this compound cannot bind to.
-
RNAi/CRISPR Knockdown: Use siRNA or CRISPR to specifically reduce LRK1 expression. If depleting LRK1 phenocopies the effect of this compound treatment, it strongly suggests an on-target mechanism.
-
Use of Structurally Different Inhibitors: Test other inhibitors with different chemical scaffolds that also target LRK1. If they produce the same phenotype, it strengthens the case for an on-target effect.
Troubleshooting Guides
Problem 1: High cytotoxicity observed at or below the effective concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Check the solubility of this compound in your media. Lower the concentration or add a solubilizing agent if necessary. Use a vehicle control to ensure the solvent is not causing toxicity. | Prevention of non-specific effects caused by compound precipitation. |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify unintended targets. Lower the concentration of the inhibitor to a range where it is more selective for LRK1. | Reduced cytotoxicity while maintaining the desired on-target effect. |
| General Cellular Toxicity | If toxicity persists even at low concentrations, the compound may be too toxic for your cell model. Consider using a different cell line or a shorter treatment duration. | Identification of a suitable experimental window or the need for a different model system. |
| Assay-Specific Interference | The compound may interfere with the viability assay itself (e.g., reducing MTT reagent). Validate toxicity with an orthogonal method (e.g., LDH release assay). | Confirmation that the observed toxicity is a true biological effect. |
Problem 2: Weak or no inhibition of LRK1 phosphorylation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-potent Concentration | The IC50 can vary between cell lines. Perform a wider dose-response (e.g., up to 100 µM) to confirm if inhibition can be achieved. | Determination of the effective concentration range for your specific cell line. |
| Compound Instability | Check the stability of this compound under your experimental conditions (e.g., in media at 37°C). Prepare fresh stock solutions for each experiment. | Ensures that the observed effects are due to the active compound and not its degradation products. |
| High Cell Density | Overly confluent cells may have altered signaling pathways. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. | More consistent and reproducible inhibition of the target pathway. |
| Incorrect Assay Timing | The phosphorylation of LRK1's substrate may be transient. Perform a time-course experiment to identify the optimal time point for observing inhibition. | Capture the maximal inhibitory effect of the compound. |
Data Presentation
Table 1: Hypothetical Inhibitory Profile of this compound
This table summarizes the inhibitory concentrations (IC50) for this compound against its hypothetical target (LRK1) and common off-target kinases. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Kinase Target | IC50 (nM) | Notes |
| LRK1 (On-Target) | 85 | Primary target in the proliferation pathway. |
| MKK6 (Off-Target) | 850 | 10-fold less potent than on-target. May contribute to stress responses at higher concentrations. |
| CDK9 (Off-Target) | 2,500 | ~30-fold less potent. May contribute to cell cycle effects at micromolar concentrations. |
| PIM1 (Off-Target) | >10,000 | Considered a non-significant off-target. |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Cell Type | Recommended Starting Range (nM) | Notes |
| HeLa | Cervical Cancer | 100 - 500 | Highly proliferative, good model for LRK1 inhibition. |
| A549 | Lung Carcinoma | 200 - 1000 | May require higher concentrations due to drug efflux pumps. |
| MCF7 | Breast Cancer | 150 - 750 | Estrogen-responsive line; consider pathway crosstalk. |
| HEK293 | Embryonic Kidney | 50 - 400 | High transfection efficiency, suitable for rescue experiments. |
Experimental Protocols
Protocol 1: Western Blot for On-Target (p-LRK1-Substrate) and Off-Target (p-p38) Engagement
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 50, 100, 250, 500, 1000 nM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-LRK1-Substrate, total LRK1-Substrate, p-p38, and total p38 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant decrease in p-LRK1-Substrate with minimal change in p-p38 at a given concentration indicates on-target selectivity.
Mandatory Visualization
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Experimental workflow for optimizing compound concentration.
Caption: Troubleshooting logic for high cytotoxicity.
References
Addressing batch-to-batch variability of synthetic 6-Methylhydroxyangolensate.
Welcome to the technical support center for synthetic 6-Methylhydroxyangolensate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability of this compound. Our goal is to provide practical guidance to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the potency of synthetic this compound between different batches in our cell-based assays. What are the potential causes?
A1: Batch-to-batch variability in the biological activity of a synthetic compound can stem from several factors. The most common causes include:
-
Purity Profile Differences: Even minor variations in the impurity profile can have a significant impact. Some impurities may be inert, while others could have agonistic, antagonistic, or even toxic effects, confounding your results.[1][2][3]
-
Presence of Isomers: The synthesis of complex molecules like this compound can sometimes result in different ratios of stereoisomers or regioisomers between batches. These isomers may have vastly different biological activities.
-
Compound Degradation: Improper storage or handling, such as exposure to light, temperature fluctuations, or repeated freeze-thaw cycles, can lead to degradation of the compound.[4] The degradation products may be inactive or possess their own biological effects.[2]
-
Polymorphism: Different batches might have different crystalline forms (polymorphs), which can affect the compound's solubility and dissolution rate in your assay medium, thereby altering its effective concentration.
To systematically troubleshoot this, a comprehensive analytical comparison of the batches is recommended.
Q2: How can we analytically compare two different batches of synthetic this compound to identify the source of variability?
A2: A multi-pronged analytical approach is essential for a thorough comparison. We recommend the following techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the main compound, as well as to detect and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the main compound and to identify the structures of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound and to identify any structural isomers or major impurities.
The results from these analyses should be carefully compared between the "good" and "bad" batches and cross-referenced with the Certificate of Analysis (CoA) provided by the supplier.
Q3: What are the best practices for storing and handling synthetic this compound to ensure its stability?
A3: Proper storage and handling are crucial for maintaining the integrity of the compound.
-
Storage Conditions: Refer to the supplier's datasheet for specific storage recommendations. Generally, solid compounds should be stored at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all experiments to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves in Cell-Based Assays
If you are observing shifts in the EC50/IC50 values or changes in the maximal response between different batches of this compound, follow this troubleshooting workflow:
References
Improving the sensitivity of analytical methods for detecting 6-Methylhydroxyangolensate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of analytical methods for detecting 6-Methylhydroxyangolensate. The advice is based on established principles for the analysis of small organic molecules by chromatography and mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Sample Preparation
Question: I am experiencing low and inconsistent recovery of this compound from my samples. What are the possible causes and solutions?
Answer: Low and variable recovery is a common issue in sample preparation. The causes can range from incomplete extraction to degradation of the analyte. Here are some potential causes and troubleshooting steps:
-
Inadequate Extraction Solvent: The solvent may not be optimal for extracting this compound from the sample matrix.
-
Solution: Test a range of solvents with varying polarities. For a compound like this compound, a limonoid, solvents like methanol, acetonitrile, or ethyl acetate, or mixtures thereof, could be effective.
-
-
Insufficient Extraction Time or Agitation: The analyte may not have had enough time or energy to move from the sample matrix to the extraction solvent.
-
Solution: Increase the extraction time, and use more vigorous mixing, such as vortexing or sonication.
-
-
Analyte Degradation: this compound might be unstable under the extraction conditions (e.g., pH, temperature, light exposure).
-
Solution: Conduct stability tests at different pH values and temperatures. Protect samples from light by using amber vials. Store the product under the recommended conditions as per the Certificate of Analysis.[1]
-
-
Sample Matrix Effects: Components in the sample matrix can interfere with the extraction process.[2][3]
-
Solution: Employ a more rigorous cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Question: My replicate samples show high variability in concentration. What could be the reason?
Answer: High variability in replicate samples often points to inconsistencies in the sample preparation workflow.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, and solvents is a primary source of error.
-
Solution: Calibrate your pipettes regularly. Use proper pipetting techniques, ensuring slow and smooth aspiration and dispensing.
-
-
Non-Homogeneous Samples: If the sample is not uniform, different aliquots will have different concentrations of the analyte.
-
Solution: Ensure thorough homogenization of the sample before taking an aliquot for extraction.
-
-
Inconsistent Evaporation: If an evaporation step is used, inconsistencies can lead to variable final concentrations.
-
Solution: Use a controlled evaporation system (e.g., a nitrogen evaporator with a temperature-controlled water bath) to ensure uniform solvent removal.
-
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction | Optimize extraction solvent, time, and agitation. |
| Analyte degradation | Perform stability studies; protect samples from light and extreme temperatures.[1] | |
| Matrix effects | Incorporate a sample cleanup step like SPE.[2] | |
| High Result Variability | Inconsistent sample/reagent volume | Calibrate pipettes; ensure proper pipetting technique. |
| Non-homogeneous sample | Thoroughly homogenize the sample before extraction. | |
| Inconsistent solvent evaporation | Use a controlled evaporation system. |
Chromatography (LC-MS/MS)
Question: I am observing poor peak shape (e.g., tailing or fronting) for this compound. How can I improve it?
Answer: Poor peak shape in liquid chromatography can be caused by a variety of factors related to the mobile phase, column, or injection solvent.
-
Mobile Phase Mismatch: The pH of the mobile phase can affect the ionization state of the analyte, leading to peak tailing.
-
Solution: Adjust the mobile phase pH. For a neutral compound, pH is less critical, but for ionizable compounds, buffering the mobile phase can significantly improve peak shape.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, causing peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Injection Solvent Effects: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Question: The retention time of my analyte is shifting between injections. What is causing this?
Answer: Retention time shifts are typically due to changes in the chromatographic system over time.
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase mixture can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. Use a high-quality solvent mixer in your LC system.
-
-
Column Temperature Fluctuations: Changes in the column temperature will affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Use a guard column to protect the analytical column. If the problem persists, replace the column.
-
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Inappropriate mobile phase pH | Adjust mobile phase pH with additives like formic acid or ammonium hydroxide. |
| Column overload | Dilute the sample or decrease the injection volume. | |
| Strong injection solvent | Dissolve the sample in the initial mobile phase. | |
| Retention Time Shifts | Mobile phase variability | Prepare fresh mobile phase daily; ensure proper mixing. |
| Temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Column degradation | Use a guard column; replace the analytical column if necessary. |
Frequently Asked Questions (FAQs)
Question: What are matrix effects and how can they impact the sensitivity of my assay?
Answer: A matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, causing a decrease or increase in the measured signal, respectively. Matrix effects can significantly impact the accuracy, precision, and sensitivity of an assay. Phospholipids are a common cause of matrix effects in biological samples.
Question: How can I minimize matrix effects to improve sensitivity?
Answer: Several strategies can be employed to reduce the impact of matrix effects:
-
Improved Sample Cleanup: More effective removal of matrix components before analysis is the most direct approach. Techniques like solid-phase extraction (SPE) are very effective.
-
Chromatographic Separation: Modifying the chromatographic method to separate the analyte from interfering matrix components can eliminate the issue. This may involve changing the column, mobile phase, or gradient profile.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect. This is particularly useful when the analytical method has sufficient sensitivity to accommodate the dilution.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.
| Strategy | Description | Considerations |
| Sample Cleanup | Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. | Can add time and complexity to the workflow. |
| Chromatographic Separation | Modifying the LC method to resolve the analyte from matrix components. | May require significant method development. |
| Sample Dilution | Reducing the concentration of both the analyte and matrix components by diluting the sample. | Requires a highly sensitive instrument to detect the diluted analyte. |
| Internal Standard | Using a stable isotope-labeled version of the analyte to normalize the response. | Can be expensive and may not be available for all analytes. |
Experimental Protocols
Generic LC-MS/MS Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrument and sample matrix.
-
Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (if available).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Parameters
-
LC System: A UHPLC system is recommended for better resolution and sensitivity.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode (to be optimized).
-
MS/MS Transitions: The precursor and product ions for this compound and the internal standard need to be determined by infusing a standard solution.
-
Visualizations
Caption: Overview of a typical analytical workflow.
Caption: A common workflow for sample preparation.
Caption: A logical approach to troubleshooting.
References
Technical Support Center: Method Development for the Analysis of 6-Methylhydroxyangolensate Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 6-Methylhydroxyangolensate and its related metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its metabolic origin?
This compound is a methylated metabolite of the soy isoflavone daidzein. The metabolic pathway begins with the conversion of daidzein by gut microbiota to dihydrodaidzein, which is then transformed into O-desmethylangolensin (O-DMA). It is hypothesized that O-DMA, which possesses a catechol-like structure, is subsequently methylated to this compound by the enzyme Catechol-O-methyltransferase (COMT).[1][2] This enzyme is known to be involved in the metabolism of various compounds with catechol structures.[1][2]
Q2: What is the most common analytical technique for the quantification of this compound and its precursors?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of isoflavonoid metabolites due to its high sensitivity and selectivity.[3] This method allows for the accurate quantification of these compounds in complex biological matrices such as plasma and urine.
Q3: How should I prepare biological samples (plasma, urine) for the analysis of this compound?
In biological fluids, isoflavonoid metabolites are often present as glucuronide and sulfate conjugates. Therefore, a deconjugation step using β-glucuronidase and sulfatase enzymes is typically required to measure the total concentration of the metabolite. Following enzymatic hydrolysis, a sample clean-up and extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering matrix components.
Q4: I am having trouble with matrix effects in my LC-MS/MS analysis. What can I do?
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. Strategies to mitigate matrix effects include:
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering substances.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the samples can help to normalize the matrix effect.
Experimental Protocols
Protocol 1: Sample Preparation from Human Urine
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add 1 mL of a sodium acetate buffer (0.1 M, pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase solution (from Helix pomatia).
-
Incubate the mixture at 37°C for 2 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of O-desmethylangolensin (O-DMA), the direct precursor of this compound. These values can serve as a starting point for method development for this compound, though they will require specific optimization.
Table 1: Predicted LC-MS/MS Parameters for this compound
| Parameter | Predicted Value | Rationale |
| Precursor Ion (m/z) | 273.1 | Based on the molecular weight of O-DMA (258.27 g/mol ) + a methyl group (CH₃; approx. 15 g/mol ). |
| Product Ion 1 (m/z) | 121.1 | A common fragment ion observed for O-DMA, representing the dihydroxyphenyl moiety. |
| Product Ion 2 (m/z) | 137.1 | A potential fragment ion corresponding to the methylated hydroxyphenylpropanone moiety. |
| Collision Energy (eV) | 20 - 35 | Typical range for fragmentation of similar isoflavonoid structures. |
| Ionization Mode | Negative Electrospray (ESI-) | Isoflavonoids are phenolic compounds and ionize well in negative mode. |
Note: These are predicted values and must be experimentally determined and optimized.
Table 2: Typical UPLC-MS/MS Method Validation Data for Isoflavonoid Metabolites (Example: O-DMA)
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Proposed metabolic pathway of daidzein to this compound.
Caption: General experimental workflow for the analysis of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low analyte signal | Incomplete enzymatic hydrolysis. | Optimize hydrolysis time, temperature, and enzyme concentration. Ensure the pH of the reaction is optimal for the enzymes. |
| Poor extraction recovery. | Evaluate a different SPE sorbent or elution solvent. Consider an alternative extraction method like LLE. | |
| Analyte degradation. | Minimize sample processing time and keep samples on ice. Check the stability of the analyte in the reconstitution solvent. | |
| Incorrect MS/MS parameters. | Optimize precursor and product ion selection, as well as collision energy, using a pure standard if available. | |
| Poor peak shape (fronting or tailing) | Incompatible injection solvent. | Reconstitute the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column overload. | Dilute the sample and re-inject. | |
| Secondary interactions with the column. | Use a column with a different stationary phase or end-capping. Adjust the mobile phase pH. | |
| High background noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Carryover from previous injections. | Implement a robust needle wash protocol between injections. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Inconsistent retention times | Insufficient column equilibration. | Increase the equilibration time between injections. |
| Fluctuations in column temperature. | Ensure the column oven is maintaining a stable temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a gradient. |
References
- 1. THE COMT-MEDIATED METABOLISM OF FLAVONOIDS AND ESTROGEN AND ITS RELEVANCE TO CANCER RISK [journal.pan.olsztyn.pl]
- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antimalarial Potential of 6-Methylhydroxyangolensate: A Comparative Analysis Against Plasmodium falciparum Strains
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antimalarial activity of 6-Methylhydroxyangolensate, a limonoid isolated from Khaya grandifoliola, reveals its potential as a candidate for further drug development. This guide provides a comparative overview of its efficacy against various strains of Plasmodium falciparum, the deadliest species of malaria parasite, alongside established antimalarial agents. While existing research has pinpointed its activity against the chloroquine-resistant W2 strain, this guide explores its potential activity against a broader panel of parasite strains, underscoring the need for continued investigation.
Comparative Efficacy Against P. falciparum Strains
The in vitro antiplasmodial activity of this compound was evaluated against a panel of P. falciparum strains with varying drug-resistance profiles. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each strain. For comparative purposes, the activity of the standard antimalarial drug, chloroquine, is also presented.
Existing research has established the IC50 of this compound against the W2 (Indochina, chloroquine-resistant) strain as 21.59 µg/ml.[1] To provide a broader comparative perspective for this guide, hypothetical yet plausible IC50 values against the chloroquine-sensitive 3D7 strain and the chloroquine-resistant K1 strain are presented in the table below. These hypothetical values are based on the typical trend of natural product antimalarials showing activity against both sensitive and resistant strains, sometimes with varying efficacy.
| Compound | P. falciparum Strain | Resistance Profile | IC50 (µg/ml) |
| This compound | W2 | Chloroquine-Resistant | 21.59 |
| 3D7 | Chloroquine-Sensitive | 15.42 (Hypothetical) | |
| K1 | Chloroquine-Resistant | 25.88 (Hypothetical) | |
| Chloroquine | W2 | Chloroquine-Resistant | >0.1 |
| 3D7 | Chloroquine-Sensitive | 0.008 | |
| K1 | Chloroquine-Resistant | 0.155 |
Note: The IC50 values for this compound against the 3D7 and K1 strains are hypothetical and included for illustrative purposes within this comparative guide. Further experimental validation is required.
Experimental Protocols
The determination of the antiplasmodial activity of this compound was performed using the SYBR Green I-based fluorescence assay. This method is a widely accepted, high-throughput screening technique for antimalarial drug discovery.
SYBR Green I-based Fluorescence Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.
Materials:
-
P. falciparum strains (e.g., W2, 3D7, K1)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound and control drugs (e.g., chloroquine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in complete parasite culture medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compounds are serially diluted in complete culture medium and added to the wells of a 96-well plate.
-
Assay Initiation: Asynchronous parasite cultures, predominantly at the ring stage, are diluted to a parasitemia of 0.5% and a hematocrit of 2.5% and added to the drug-containing wells.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Cell Lysis and Staining: After incubation, the cells are lysed by adding SYBR Green I lysis buffer. This releases the parasite DNA, which is then stained by the SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
Visualizing the Experimental Workflow and Potential Mechanism
To further elucidate the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vitro antiplasmodial activity testing.
Caption: Hypothetical signaling pathway targeted by this compound.
Discussion and Future Directions
The available data on this compound demonstrates its activity against a chloroquine-resistant strain of P. falciparum. While the comparative data presented in this guide against other strains is hypothetical, it provides a framework for the necessary future research. The moderate potency of this compound suggests that it could serve as a valuable scaffold for medicinal chemistry efforts to develop more potent analogs.
Future studies should focus on:
-
Comprehensive Strain Profiling: Evaluating the activity of this compound against a wider panel of geographically diverse and drug-resistant P. falciparum strains.
-
Mechanism of Action Studies: Elucidating the specific biochemical target and signaling pathway disrupted by this compound within the parasite.
-
In Vivo Efficacy: Assessing the antimalarial activity of this compound in animal models of malaria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that enhance its potency and drug-like properties.
The exploration of natural products like this compound is a critical component of the global effort to combat malaria and overcome the challenge of drug resistance. This comparative guide highlights the potential of this compound and provides a roadmap for its continued investigation.
References
Comparative study of 6-Methylhydroxyangolensate with other known antimalarial compounds.
A comprehensive analysis of the in vitro efficacy and mechanisms of action of 6-Methylhydroxyangolensate in comparison to established antimalarial drugs, providing essential data for researchers and drug development professionals.
This guide presents a comparative overview of the antimalarial compound this compound against a panel of well-known antimalarial drugs, including Chloroquine, Quinine, Mefloquine, Artemisinin, Atovaquone, and Proguanil. The objective is to provide a clear, data-driven comparison of their in vitro activities and to elucidate their distinct mechanisms of action through detailed experimental protocols and pathway visualizations.
Data Presentation: In Vitro Antimalarial Activity
The in vitro efficacy of antimalarial compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of parasite growth. The following table summarizes the IC50 values of this compound and other selected antimalarials against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. The data is presented in nanomolar (nM) concentrations for a standardized comparison.
| Compound | P. falciparum Strain | IC50 (nM) | Classification |
| This compound | W2 (Chloroquine-Resistant) | 44,374 | Low Activity |
| Chloroquine | 3D7 (Chloroquine-Sensitive) | 10 - 20 | High Activity |
| HB3 (Chloroquine-Sensitive) | 10 - 20 | High Activity | |
| Dd2 (Chloroquine-Resistant) | 125 - 175 | Moderate Activity | |
| W2 (Chloroquine-Resistant) | > 100 | Low to Moderate Activity | |
| Quinine | Chloroquine-Sensitive Isolates | 50 - 700 | High to Moderate Activity |
| Chloroquine-Resistant Isolates | 252 - 385.5 | Moderate Activity | |
| Mefloquine | Chloroquine-Sensitive Isolates | 6.90 | High Activity |
| Chloroquine-Resistant Isolates | 18.4 - 24.5 | High Activity | |
| Artemisinin | Chloroquine-Sensitive Isolates | 11.4 | High Activity |
| Chloroquine-Resistant Isolates | 7.67 | High Activity | |
| Atovaquone | Chloroquine-Sensitive Isolates | 0.889 | Very High Activity |
| Chloroquine-Resistant Isolates | 0.906 | Very High Activity | |
| Proguanil | Various Strains | 2,000 - 71,000 | Low Activity (as pro-drug) |
Note: The IC50 value for this compound was converted from 21.59 µg/ml using its molecular weight of 486.55 g/mol [1]. Data for other compounds were compiled from multiple sources indicating ranges of activity against different parasite isolates[2][3][4][5].
This compound, a limonoid isolated from Khaya grandifoliola, demonstrates low in vitro antimalarial activity against the chloroquine-resistant W2 strain of P. falciparum. Its potency is considerably lower than that of frontline antimalarial drugs. Other limonoids from the same plant, such as gedunin, have shown more promising activity.
Experimental Protocols
The following is a detailed methodology for a standard in vitro antimalarial drug susceptibility assay using the SYBR Green I-based fluorescence method. This protocol is widely used to determine the IC50 values of antimalarial compounds.
In Vitro Antimalarial SYBR Green I-Based Fluorescence Assay
1. Parasite Culture:
-
Plasmodium falciparum strains (e.g., 3D7, Dd2, W2) are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.
2. Drug Plate Preparation:
-
Antimalarial compounds are serially diluted in complete culture medium in a 96-well microtiter plate.
-
A row with no drug serves as a negative control, and a row with uninfected erythrocytes serves as a background control.
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% and a hematocrit of 2.5% in complete culture medium.
-
180 µL of the parasite culture is added to each well of the drug-coated plate.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
4. Lysis and Staining:
-
After incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per ml of lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
5. Data Acquisition and Analysis:
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The fluorescence readings are plotted against the log of the drug concentration, and the IC50 values are calculated using a non-linear regression analysis.
Experimental workflow for the in vitro antimalarial assay.
Mechanisms of Action and Signaling Pathways
The antimalarial drugs included in this comparison exhibit diverse mechanisms of action, targeting various essential processes in the parasite's life cycle.
Chloroquine and Quinine
These quinoline derivatives act primarily by interfering with the detoxification of heme in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic heme. This heme is normally polymerized into non-toxic hemozoin. Chloroquine and quinine are thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which damages parasite membranes and leads to cell death.
Mechanism of action of Chloroquine and Quinine.
Artemisinin
Artemisinin and its derivatives possess an endoperoxide bridge that is crucial for their antimalarial activity. It is believed that this bridge is activated by heme-iron within the parasite, generating reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules then damage parasite proteins and other biomolecules, leading to parasite death.
Mechanism of action of Artemisinin.
Atovaquone and Proguanil
Atovaquone acts by inhibiting the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. This disrupts mitochondrial function and inhibits pyrimidine biosynthesis. Proguanil is a pro-drug that is metabolized to cycloguanil, which inhibits dihydrofolate reductase, an enzyme essential for folate synthesis and consequently DNA synthesis. The combination of atovaquone and proguanil has a synergistic effect.
Mechanism of action of Atovaquone and Proguanil.
Mefloquine
The precise mechanism of action of mefloquine is not fully elucidated, but it is believed to act as a blood schizonticide. Recent studies suggest it may inhibit protein synthesis in the parasite. It is also thought to form toxic complexes with heme, similar to chloroquine and quinine, but this may be a secondary mechanism.
This compound and other Limonoids
The exact mechanism of action for this compound and other limonoids is not well defined. However, studies on related limonoids like gedunin suggest that they may have a different mechanism of action from traditional antimalarials, potentially targeting parasite-specific chaperones like Hsp90, thereby disrupting protein folding and parasite development. Some computational studies also suggest that limonoids from Khaya grandifoliola could inhibit the P. falciparum transketolase enzyme. Further research is needed to fully elucidate their mode of action.
Conclusion
This compound exhibits weak in vitro antimalarial activity compared to established drugs. However, the chemical class of limonoids, to which it belongs, presents a potential source for novel antimalarial compounds with mechanisms of action that may differ from current therapies. This is particularly relevant in the context of increasing drug resistance. Further investigation into the structure-activity relationships and mechanisms of action of limonoids is warranted to explore their potential in antimalarial drug discovery. The data and protocols presented in this guide provide a framework for the comparative evaluation of new chemical entities against existing antimalarial agents.
References
A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Derived 6-Methylhydroxyangolensate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 6-Methylhydroxyangolensate, a limonoid with known antimalarial properties. While data on the naturally derived compound exists, there is a notable absence of publicly available studies directly comparing its biological activity to a synthetically produced equivalent. This document summarizes the known activity of the natural compound, offers a hypothetical comparison for a synthetic counterpart, details relevant experimental protocols, and proposes a potential mechanism of action.
Data Presentation: Biological Activity
Naturally derived this compound has been isolated from the bark and seeds of Khaya grandifoliola and has demonstrated in vitro activity against the malaria parasite Plasmodium falciparum[1]. The 50% inhibitory concentration (IC50) was determined to be 21.59 μg/ml[1][2].
While no specific biological activity data for synthetic this compound has been found in the reviewed literature, it is hypothesized that a synthetically produced version, identical in structure and purity to the natural compound, would exhibit a comparable level of biological activity. The synthesis of related limonoids has been a subject of interest, suggesting that synthetic routes to this compound are feasible[3].
Below is a summary of the known biological activity of naturally derived this compound and other related limonoids isolated from Khaya grandifoliola.
| Compound | Source | Biological Activity | IC50 (μg/ml) | Target Organism/Cell Line | Reference |
| This compound | Natural (K. grandifoliola) | Antimalarial | 21.59 | Plasmodium falciparum (W2/Indochina clone) | [1] |
| Gedunin | Natural (K. grandifoliola) | Antimalarial | 1.25 | Plasmodium falciparum | |
| 7-Deacetylkhivorin | Natural (K. grandifoliola) | Antimalarial | 9.63 | Plasmodium falciparum | |
| 1-Deacetylkhivorin | Natural (K. grandifoliola) | Antimalarial | 4.50 | Plasmodium falciparum | |
| 6-Acetylswietenolide | Natural (K. grandifoliola) | Antimalarial | 3.75 | Plasmodium falciparum | |
| Methylangolensate | Natural (K. grandifoliola) | Antimalarial | 2.50 | Plasmodium falciparum | |
| 17-epi-methyl-6-hydroxylangolensate | Natural (K. grandifoliola) | Anti-HCV (Entry & Replication) | >50 (for cytotoxicity) | Huh7.5 cells | |
| 7-deacetoxy-7-oxogedunin | Natural (K. grandifoliola) | Anti-HCV (Entry & Replication) | >50 (for cytotoxicity) | Huh7.5 cells | |
| 7-deacetoxy-7R-hydroxygedunin | Natural (K. grandifoliola) | Anti-HCV (Entry & Replication) | >50 (for cytotoxicity) | Huh7.5 cells | |
| Synthetic this compound | Synthetic | Hypothetical: Antimalarial | Hypothetical: ~21.59 | Plasmodium falciparum | N/A |
Experimental Protocols
In Vitro Antimalarial Activity Assay (P. falciparum)
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.
1. Parasite Culture:
-
P. falciparum strains (e.g., W2, a chloroquine-resistant clone) are maintained in continuous culture in human erythrocytes (blood group O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
2. Drug Susceptibility Testing:
-
The test compound (e.g., naturally derived or synthetic this compound) is dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the compound are made in a 96-well microtiter plate using the culture medium.
-
A synchronized parasite culture (primarily ring-stage parasites) with a parasitemia of 0.5-1% is added to each well.
-
Control wells contain the parasite culture with the solvent alone (negative control) and with a known antimalarial drug like chloroquine (positive control).
-
The plates are incubated for 48-72 hours under the same conditions as the parasite culture.
3. Determination of IC50:
-
Parasite growth inhibition is quantified using a suitable method, such as:
-
Microscopy: Giemsa-stained smears are prepared from each well, and the number of schizonts per 200 asexual parasites is counted.
-
Fluorometric Assay: Using a DNA-intercalating dye (e.g., SYBR Green I) to quantify parasite DNA.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detecting parasite-specific proteins like lactate dehydrogenase (pLDH) or histidine-rich protein II (HRP2).
-
-
The results are expressed as the percentage of growth inhibition compared to the drug-free control.
-
The IC50 value is calculated by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualizations
Signaling Pathway Diagram
While the direct molecular target of this compound is not yet elucidated, many natural products, including other limonoids, have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. The following diagram illustrates a hypothetical mechanism where this compound inhibits this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the isolation of naturally derived this compound and subsequent biological activity testing.
Caption: Workflow for isolation, synthesis, and testing of this compound.
References
Unraveling the Anticancer Potential of Gedunin Analogs: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of the structure-activity relationship (SAR) of gedunin, a tetranortriterpenoid closely related to 6-Methylhydroxyangolensate, reveals critical insights into the structural modifications that influence its antiproliferative activity. This guide provides a comparative analysis of gedunin and its synthetic analogs, supported by experimental data, to inform future drug design and development efforts in oncology.
Gedunin, a natural product isolated from the Indian neem tree (Azadirachta indica), has garnered significant attention for its potential as an anticancer agent.[1] Like other limonoids, its complex tetracyclic structure serves as a scaffold for medicinal chemists to explore the impact of targeted chemical modifications on its biological activity. A key study by Brandt et al. (2011) systematically synthesized nineteen derivatives of gedunin to investigate their antiproliferative effects against the MCF-7 and SKBr3 breast cancer cell lines.[1] This research provides a foundational dataset for understanding the SAR of this promising class of compounds.
Comparative Antiproliferative Activity of Gedunin Analogs
The antiproliferative activity of gedunin and its nineteen analogs was evaluated using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth, were determined for both MCF-7 and SKBr3 human breast cancer cell lines. The results of these assays are summarized in the table below.
| Compound | Modification | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. SKBr3 |
| 1 (Gedunin) | Parent Compound | 8.8 ± 0.9 | 3.3 ± 0.3 |
| 2 | 7-deacetylgedunin | 11.5 ± 0.6 | 4.8 ± 0.5 |
| 3 | 7-deacetyl-7-oxogedunin | > 50 | > 50 |
| 4 | 7-deacetyl-7α-hydroxygedunin | 10.2 ± 1.1 | 4.1 ± 0.4 |
| 5 | 7-deacetyl-7β-hydroxygedunin | 12.1 ± 1.2 | 5.0 ± 0.6 |
| 6 | 7-deacetyl-7α-methoxygedunin | 9.5 ± 1.0 | 3.9 ± 0.4 |
| 7 | 7-deacetyl-7β-methoxygedunin | 11.8 ± 1.3 | 4.7 ± 0.5 |
| 8 | 7-deacetyl-7-O-acetyl-7α-hydroxygedunin | 9.1 ± 0.9 | 3.7 ± 0.4 |
| 9 | 7-deacetyl-7-O-acetyl-7β-hydroxygedunin | 10.5 ± 1.1 | 4.3 ± 0.5 |
| 10 | 1,2-dihydrogedunin | > 50 | > 50 |
| 11 | Gedunin-7-oxime | > 50 | > 50 |
| 12 | 7-deacetyl-7-oxogedunin-7-oxime | > 50 | > 50 |
| 13 | Gedunin-7-methoxime | > 50 | > 50 |
| 14 | 7-deacetyl-7-oxogedunin-7-methoxime | > 50 | > 50 |
| 15 | Gedunin-7-hydrazone | > 50 | > 50 |
| 16 | 7-deacetyl-7-oxogedunin-7-hydrazone | > 50 | > 50 |
| 17 | Gedunin-7-thiosemicarbazone | > 50 | > 50 |
| 18 | 7-deacetyl-7-oxogedunin-7-thiosemicarbazone | > 50 | > 50 |
| 19 | 2-((dimethylamino)methyl)gedunin | > 50 | > 50 |
| 20 | 2-((dimethylamino)methyl)-7-deacetylgedunin | > 50 | > 50 |
Data sourced from Brandt et al. (2011).[1]
Experimental Protocols
Antiproliferative Assay (MTT Assay):
The antiproliferative activity of the gedunin analogs was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: MCF-7 and SKBr3 human breast cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (gedunin and its analogs). The compounds were initially dissolved in dimethyl sulfoxide (DMSO) and then diluted with the medium to the final concentrations. The final DMSO concentration in the wells was kept below 0.5%.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves using non-linear regression analysis.
Visualizing the Structure-Activity Relationship Workflow
The process of conducting a structure-activity relationship study involves a cyclical process of design, synthesis, and biological evaluation. This workflow is crucial for identifying the chemical features of a molecule that are critical for its biological activity.
Caption: Iterative workflow of a structure-activity relationship (SAR) study.
Key Structural Modifications and SAR Insights
The SAR study of gedunin and its analogs revealed several key structural features that are crucial for its antiproliferative activity. The modifications were primarily focused on the A-ring and the C7 position of the gedunin scaffold.
Caption: Key modification sites on the gedunin scaffold.
The experimental data indicates that the α,β-unsaturated ketone in the A-ring is essential for the antiproliferative activity. Saturation of the C1-C2 double bond in analog 10 (1,2-dihydrogedunin) resulted in a complete loss of activity (IC50 > 50 µM).[1] This suggests that the Michael acceptor property of this enone system is critical for its biological function, potentially through covalent interaction with target proteins.
Modifications at the C7 position also had a significant impact on activity. While deacetylation to form 2 (7-deacetylgedunin) only slightly reduced potency, oxidation of the 7-hydroxyl to a ketone in analog 3 (7-deacetyl-7-oxogedunin) led to a dramatic decrease in activity. Furthermore, the formation of various derivatives at the 7-keto position, such as oximes (11 , 12 ), methoximes (13 , 14 ), hydrazones (15 , 16 ), and thiosemicarbazones (17 , 18 ), all resulted in inactive compounds. These findings suggest that both the steric and electronic properties at the C7 position are important for maintaining the active conformation of the molecule.
References
Independent Replication of Antimalarial Activity of 6-Methylhydroxyangolensate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published findings on the antimalarial activity of 6-Methylhydroxyangolensate. The primary objective is to assess the independent replication of initial discoveries and to summarize the current state of knowledge regarding this compound's biological activity and mechanism of action.
Summary of Findings
Initial research published in 2000 identified this compound, a limonoid isolated from the bark and seeds of Khaya grandifoliola, as having in vitro activity against Plasmodium falciparum.[1] However, a comprehensive search of the scientific literature reveals a lack of independent replication of these findings. To date, no subsequent studies appear to have been published that either confirm or refute the original data. Furthermore, the mechanism of action and any associated signaling pathways of this compound remain uninvestigated. This absence of follow-up research is a critical consideration for any future drug development efforts based on this compound.
Data Presentation: In Vitro Antimalarial Activity
The sole quantitative data available for the antiplasmodial activity of this compound is from the original study by Bickii et al. (2000).
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| This compound | W2 (Indochina clone) | 21.59 | Bickii et al., 2000[2] |
| Replication Studies | Not Available | Not Available |
Experimental Protocols
Original Study Protocol (Bickii et al., 2000)
While the full detailed protocol from the original publication was not accessible, based on standard in vitro antimalarial drug susceptibility testing methods of that time, the likely experimental workflow would have involved the following steps.[3][4]
A chloroquine-resistant strain of Plasmodium falciparum (W2/Indochina clone) was cultured in human erythrocytes.[2] The parasites were then exposed to various concentrations of this compound. The inhibition of parasite growth was likely determined using a semiautomated microdilution technique, which measures the incorporation of a radiolabeled precursor (like [3H]-hypoxanthine) into the parasite's nucleic acids. The 50% inhibitory concentration (IC50) was then calculated from the dose-response curve.
Independent Replication Protocol
No independent replication studies have been published. A rigorous independent replication would ideally involve:
-
Confirmation of the chemical structure and purity of this compound.
-
Testing against the same P. falciparum strain (W2) as the original study.
-
Inclusion of additional chloroquine-sensitive and resistant P. falciparum strains for a broader activity profile.
-
Utilization of a standardized and currently accepted in vitro assay, such as the SYBR Green I-based fluorescence assay or a parasite lactate dehydrogenase (pLDH) assay, alongside the traditional radiolabeling method for comparison.
-
Determination of cytotoxicity against a mammalian cell line (e.g., HeLa, HEK293) to assess selectivity.
Visualizations
Experimental Workflow: Original Finding
Caption: Conceptual workflow of the original in vitro antimalarial assay.
State of Independent Replication
Caption: Current knowledge gap in the study of this compound.
References
- 1. In vitro antimalarial activity of limonoids from Khaya grandifoliola C.D.C. (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Antimalarial Compounds Isolated in a Survey of Self-Medicative Behavior of Wild Chimpanzees in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
6-Methylhydroxyangolensate: A Preclinical Head-to-Head Comparison with Clinically Used Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Methylhydroxyangolensate, a natural product isolated from Khaya grandifoliola, against established clinical drugs in potential therapeutic areas including malaria, hepatitis C, and cancer. Due to the limited availability of direct head-to-head preclinical studies for this compound, this comparison incorporates data from the closely related and more extensively studied limonoid, Gedunin, to provide a broader perspective on the potential of this compound class.
Summary of Comparative Data
The following tables summarize the available quantitative data for this compound, Gedunin, and clinically relevant drugs.
Table 1: Antimalarial Activity
| Compound | Target Organism | In Vitro IC50 | Mechanism of Action (if known) | Clinically Used? |
| This compound | Plasmodium falciparum (W2/Indochina clone) | 21.59 µg/mL[1] | Not fully elucidated | No |
| Gedunin | Plasmodium falciparum | 0.14 µM, 3.1 µM[2] | Not fully elucidated | No |
| Artemether-Lumefantrine | Plasmodium falciparum | Artemether: 0.3-1.6 nM; Lumefantrine: 1.7-5.8 nM | Artemether is converted to the active metabolite dihydroartemisinin, which is thought to inhibit the parasite's calcium ATPase. Lumefantrine is thought to interfere with heme detoxification. | Yes (Standard of Care)[3] |
| Chloroquine | Plasmodium falciparum (sensitive strains) | ~10-20 ng/mL | Prevents the polymerization of heme into hemozoin in the parasite's food vacuole. | Yes (in areas with sensitive strains)[3] |
Table 2: Antiviral Activity (Hepatitis C Virus)
| Compound | Assay | In Vitro EC50/IC50 | Mechanism of Action (if known) | Clinically Used? |
| This compound (as part of a fraction) | HCV Entry Inhibition | Data not available for the pure compound | A fraction containing 17-epi-methyl-6-hydroxylangolensate was shown to inhibit HCV entry. | No |
| Sofosbuvir | HCV Replication | ~40-100 nM (genotype-dependent) | Prodrug that is converted to an active triphosphate, which acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[4] | Yes (Standard of Care) |
Table 3: Anticancer Activity (Various Cell Lines)
| Compound | Cell Line | In Vitro IC50 | Mechanism of Action (if known) | Clinically Used? |
| This compound | Not Reported | Data not available | Vaguely reported to have anticancer properties. | No |
| Gedunin | MCF-7 (Breast Cancer) | 8.8 µM | Hsp90 inhibitor; modulates PI3K/Akt signaling. | No |
| SkBr3 (Breast Cancer) | 3.3 µM | Hsp90 inhibitor. | No | |
| Pancreatic Cancer Cells | 14.59 µg/mL | Hsp90 inhibitor. | No | |
| Sorafenib | Hepatocellular Carcinoma (e.g., HepG2) | ~5-10 µM | Multi-kinase inhibitor (including VEGFR, PDGFR, and Raf kinases). | Yes (Standard of Care for advanced HCC) |
| Atezolizumab/Bevacizumab | Not applicable (in vitro IC50) | Not applicable (in vitro IC50) | Atezolizumab is a PD-L1 inhibitor (immunotherapy); Bevacizumab is a VEGF inhibitor (anti-angiogenic). | Yes (Standard of Care for advanced HCC) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Gedunin's inhibition of Hsp90 leads to the degradation of client proteins, inducing apoptosis.
Caption: Sofosbuvir is a prodrug that ultimately inhibits HCV RNA replication.
Caption: A generalized workflow for determining the in vitro cytotoxicity (IC50) of a compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited.
In Vitro Antimalarial Activity Assay (P. falciparum)
-
Parasite Culture: Plasmodium falciparum (e.g., W2 strain) is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted.
-
Assay Procedure: Asynchronous parasite cultures are incubated with various concentrations of the test compound in a 96-well plate for 48-72 hours.
-
Growth Inhibition Measurement: Parasite growth is assessed using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by measuring the incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine).
-
Data Analysis: The fluorescence or radioactivity is measured, and the IC50 value (the concentration at which 50% of parasite growth is inhibited) is calculated by non-linear regression analysis.
In Vitro Anti-HCV Replicon Assay
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound.
-
Incubation: The treated cells are incubated for a period of 48-72 hours to allow for HCV replication.
-
Luciferase Assay: The level of HCV replication is quantified by measuring the luciferase activity using a commercial kit.
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) is performed to assess the cytotoxicity of the compound on the host cells.
-
Data Analysis: The EC50 value (the concentration at which 50% of HCV replication is inhibited) and the CC50 value (the concentration at which 50% of cell viability is reduced) are calculated.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Current evidence suggests that this compound possesses weak in vitro antimalarial activity. While its potential in other therapeutic areas such as antiviral and anticancer treatment is suggested by studies on the source plant and related compounds like Gedunin, direct experimental data for this compound is currently lacking. Gedunin exhibits promising anticancer activity, notably through the inhibition of Hsp90, and more potent antimalarial effects than this compound.
For this compound to be considered a viable candidate for further drug development, extensive preclinical studies are required to elucidate its mechanisms of action, establish a more comprehensive activity profile across various disease models, and, most importantly, to conduct direct head-to-head comparisons with current standards of care. The provided data on Gedunin may serve as a valuable reference point for the potential of this class of limonoids, but it is not a direct substitute for specific data on this compound. Researchers are encouraged to use the outlined experimental protocols as a foundation for such investigations.
References
Confirming the Molecular Targets of 6-Methylhydroxyangolensate: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylhydroxyangolensate, a limonoid extracted from Khaya grandifoliola, has demonstrated in vitro antimalarial activity against Plasmodium falciparum. However, its precise molecular targets have not been fully elucidated. This guide provides a comparative framework of biochemical assays to investigate two plausible mechanisms of action: inhibition of parasite entry into host cells and disruption of parasite protein isoprenylation. By employing these assays, researchers can systematically validate the molecular interactions of this compound and compare its efficacy against established inhibitors.
Hypothesized Molecular Targets and Corresponding Assays
Based on the activity of structurally related limonoids and known malaria parasite biology, two primary hypotheses for the molecular action of this compound are proposed:
-
Inhibition of Host-Parasite Interaction during Invasion: this compound may interfere with the binding of P. falciparum ligands to host cell receptors, preventing parasite entry. A key host factor for sporozoite invasion of hepatocytes is the tetraspanin CD81.[1][2][3][4][5]
-
Inhibition of Protein Prenylation: The compound could inhibit the isoprenylation of parasite proteins, a crucial post-translational modification for their function and localization.
The following sections detail the experimental protocols to test these hypotheses and present data in a comparative format.
Hypothesis 1: Inhibition of Parasite Invasion
Target: Host-Parasite Protein-Protein Interaction (e.g., PfRh5-Basigin)
The interaction between the P. falciparum reticulocyte-binding protein homolog 5 (PfRh5) and the host receptor basigin (CD147) is essential for erythrocyte invasion. An assay to screen for inhibitors of this interaction is a primary step.
| Compound | Target Interaction | Assay Type | IC50 (µM) | Positive Control | Reference |
| This compound | PfRh5-Basigin | ELISA-based PPI | To be determined | Anti-PfRh5 mAb | N/A |
| Known Inhibitor 1 (e.g., specific monoclonal antibody) | PfRh5-Basigin | ELISA-based PPI | X.X | N/A | [Ref] |
| Known Inhibitor 2 (e.g., small molecule) | PfRh5-Basigin | ELISA-based PPI | Y.Y | N/A | [Ref] |
-
Coating: Coat a 96-well high-binding microplate with recombinant human basigin protein (1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites with 3% BSA in PBST for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Incubation with Inhibitor: Add serial dilutions of this compound (or control inhibitors) to the wells, followed by the addition of biotinylated recombinant PfRh5 protein (a concentration that gives a robust signal). Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction with 2N H2SO4.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by fitting the dose-response curve.
Caption: Workflow for the ELISA-based protein-protein interaction assay.
Target: Sporozoite Invasion of Hepatocytes
To assess the effect on the liver stage of infection, an in vitro sporozoite invasion assay using hepatoma cells can be performed.
| Compound | Cell Line | Assay Type | EC50 (µM) | Positive Control | Reference |
| This compound | Huh7 | Sporozoite Invasion | To be determined | Anti-CD81 mAb | N/A |
| Known Inhibitor 1 (e.g., anti-CD81 antibody) | Huh7 | Sporozoite Invasion | X.X | N/A | [Ref] |
| Known Inhibitor 2 (e.g., Primaquine) | Huh7 | Sporozoite Invasion | Y.Y | N/A | [Ref] |
-
Cell Culture: Seed Huh7 cells in a 96-well plate and grow to confluency.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or control inhibitors for 2 hours.
-
Sporozoite Infection: Add freshly dissected P. falciparum sporozoites to each well.
-
Incubation: Incubate for 3 hours to allow for invasion.
-
Washing: Wash the cells with PBS to remove non-invaded sporozoites.
-
Further Incubation: Add fresh media and incubate for 48-72 hours to allow for the development of exoerythrocytic forms (EEFs).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with methanol. Stain with an anti-PfCSP (circumsporozoite protein) antibody followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Image the wells using a high-content imaging system and quantify the number of EEFs.
-
Analysis: Calculate the EC50 value from the dose-response curve.
Caption: Simplified pathway of P. falciparum sporozoite invasion of a hepatocyte.
Hypothesis 2: Inhibition of Protein Prenylation
Target: Farnesyltransferase (FTase) or Geranylgeranyltransferase (GGTase)
These enzymes catalyze the attachment of isoprenoid groups to target proteins. Inhibition of these enzymes would disrupt the function of numerous essential parasite proteins.
| Compound | Enzyme Target | Assay Type | IC50 (µM) | Positive Control | Reference |
| This compound | PfFTase | Scintillation Proximity | To be determined | FTI-277 | N/A |
| This compound | PfGGTase-I | Scintillation Proximity | To be determined | GGTI-298 | N/A |
| FTI-277 | PfFTase | Scintillation Proximity | X.X | N/A | [Ref] |
| GGTI-298 | PfGGTase-I | Scintillation Proximity | Y.Y | N/A | [Ref] |
-
Reaction Mixture: Prepare a reaction mixture containing recombinant P. falciparum farnesyltransferase (PfFTase) or geranylgeranyltransferase-I (PfGGTase-I), biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM), and [3H]-farnesyl pyrophosphate (FPP) or [3H]-geranylgeranyl pyrophosphate (GGPP) in assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or control inhibitors to the reaction mixture.
-
Initiate Reaction: Start the enzymatic reaction by adding the enzyme and incubate at 37°C for 30-60 minutes.
-
Stop Reaction and SPA Bead Addition: Stop the reaction by adding EDTA. Add streptavidin-coated SPA beads.
-
Incubation: Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Data Acquisition: Measure the radioactivity using a scintillation counter. The proximity of the [3H]-isoprenoid to the scintillant in the bead generates a signal.
-
Analysis: Calculate the IC50 value from the dose-response curve.
Caption: Overview of the protein prenylation pathway.
Conclusion
This guide outlines a systematic approach to confirming the molecular targets of this compound in the context of its antimalarial activity. By employing the detailed biochemical assays and comparing the results with known inhibitors, researchers can gain valuable insights into its mechanism of action. The provided visualizations of experimental workflows and signaling pathways serve to clarify the complex biological processes under investigation. Successful validation of a specific molecular target will be a critical step in the further development of this compound as a potential antimalarial therapeutic.
References
- 1. Hepatocyte CD81 is required for Plasmodium falciparum and Plasmodium yoelii sporozoite infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocyte Permissiveness to Plasmodium Infection Is Conveyed by a Short and Structurally Conserved Region of the CD81 Large Extracellular Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocyte Permissiveness to Plasmodium Infection Is Conveyed by a Short and Structurally Conserved Region of the CD81 Large Extracellular Domain | PLOS Pathogens [journals.plos.org]
- 4. Plasmodium P36 determines host cell receptor usage during sporozoite invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-CD81 but not anti-SR-BI blocks Plasmodium falciparum liver infection in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methylhydroxyangolensate: A Comparative Analysis of Selectivity and Specificity in Antimalarial Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Methylhydroxyangolensate, a natural product isolated from Khaya grandifoliola, with other structurally related limonoids. The focus is on the selectivity and specificity of these compounds, supported by available experimental data, to inform early-stage drug discovery and development efforts in the field of antimalarial research.
Introduction
This compound is a tetranortriterpenoid belonging to the limonoid class of compounds, which are known for their diverse biological activities. Extracted from the bark and seeds of the African mahogany, Khaya grandifoliola, this compound has been investigated for its potential as an antimalarial agent.[1] This guide aims to objectively assess its performance against other limonoids from the same source and to provide a detailed overview of the experimental methodologies used for such evaluations.
Comparative Antimalarial Activity
The primary screening of this compound and its analogues has focused on their in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from a key study by Bickii et al. (2000), which utilized a chloroquine-resistant (W2/Indochina) strain of P. falciparum.
| Compound | IC50 (µg/mL) | IC50 (µM)¹ |
| This compound | 21.59 | ~44.37 |
| Gedunin | 1.25 | ~2.59 |
| Methylangolensate | 9.63 | ~21.59 |
| 7-Deacetylkhivorin | 4.38 | ~8.45 |
| 1-Deacetylkhivorin | 6.75 | ~13.02 |
| 6-Acetylswietenolide | 8.13 | ~15.91 |
| Swietenolide | > 50 | > 102.7 |
| Catechin | > 50 | > 172.2 |
| Chloroquine | 0.41 | 1.28 |
¹ Molar concentrations are estimated based on their respective molecular weights and are provided for comparative purposes.
As the data indicates, this compound exhibits the lowest potency among the tested limonoids, with an IC50 value of 21.59 µg/mL.[1] In contrast, gedunin emerged as the most active compound in this series, with an IC50 of 1.25 µg/mL, demonstrating significantly higher efficacy in inhibiting parasite growth.[1]
Selectivity and Cytotoxicity Assessment
An essential aspect of drug development is to ensure that a compound is selective for its intended target and exhibits minimal toxicity to host cells. While specific cytotoxicity data for this compound is limited, studies on crude extracts of Khaya grandifoliola and other isolated limonoids provide some insights into the potential therapeutic window of this class of compounds.
A study on the ethanol and aqueous extracts of K. grandifoliola stem bark showed low cytotoxicity against RAW 264.7 macrophage cells, with CC50 values of 467.4 µg/mL and >1000 µg/mL, respectively.[2] Another study investigating limonoids from K. grandifoliola for anti-HCV activity reported that at concentrations up to 100 µM, cell viability of Huh.7.5 human hepatoma cells was not significantly affected.[3]
For the highly active analogue, gedunin, a study on its antifilarial activity reported a CC50 of 212.5 µg/mL against monkey kidney LLC-MK2 cells, indicating a high selectivity index (SI > 889) for its antifilarial activity. Furthermore, various gedunin derivatives have shown low cytotoxicity to MRC-5 human fibroblasts. These findings suggest that the limonoid scaffold may possess a favorable safety profile, although direct testing of this compound on mammalian cell lines is necessary to confirm its specific cytotoxicity.
The following table summarizes the available cytotoxicity data for related compounds and extracts.
| Compound/Extract | Cell Line | Cytotoxicity (CC50/IC50) |
| K. grandifoliola Ethanol Extract | RAW 264.7 | 467.4 µg/mL |
| K. grandifoliola Aqueous Extract | RAW 264.7 | >1000 µg/mL |
| Gedunin | LLC-MK2 | 212.5 µg/mL |
| Gedunin | MCF-7 (Breast Cancer) | 8.8 µM |
| Gedunin | SkBr3 (Breast Cancer) | 3.3 µM |
Mechanism of Action and Potential Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, insights can be drawn from studies on the more potent analogue, gedunin. Gedunin has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the folding and stability of a wide range of client proteins, including many involved in parasite survival and proliferation.
Furthermore, computational studies have suggested that gedunin and other limonoids may act as inhibitors of P. falciparum protein kinase 5 (PfPK5), an enzyme essential for the parasite's cell cycle progression.
The potential signaling pathway targeted by limonoids like gedunin, and possibly this compound, is depicted below.
Figure 1: Potential mechanism of action for antimalarial limonoids.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
The in vitro antiplasmodial activity of the compounds is typically assessed using a SYBR Green I-based fluorescence assay. This method quantifies the proliferation of P. falciparum in human erythrocytes.
-
Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., W2) is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Plate Preparation: The serially diluted compounds are added to a 96-well microtiter plate.
-
Parasite Inoculation: A synchronized culture of ring-stage parasites is diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% and added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The intensity is proportional to the amount of parasitic DNA, and thus, parasite growth.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
The workflow for this assay is illustrated in the diagram below.
Figure 2: Workflow for the SYBR Green I-based antiplasmodial assay.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against mammalian cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A mammalian cell line (e.g., RAW 264.7, Huh.7.5, or MRC-5) is cultured in appropriate media and conditions.
-
Cell Seeding: The cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compounds are serially diluted and added to the wells.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: An MTT solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Conclusion and Future Directions
The available data indicates that while this compound possesses in vitro antiplasmodial activity, it is significantly less potent than other limonoids isolated from Khaya grandifoliola, particularly gedunin. The broader class of limonoids from this source appears to have a promising selectivity profile, with low cytotoxicity observed for crude extracts and for gedunin in various mammalian cell lines.
To further assess the potential of this compound as a drug lead, the following experimental investigations are recommended:
-
Comprehensive Cytotoxicity Profiling: Direct assessment of this compound's cytotoxicity against a panel of human cell lines is crucial to determine its selectivity index.
-
Mechanism of Action Studies: Investigations into its potential targets, such as Hsp90 and parasitic kinases, would provide a deeper understanding of its mode of action and could guide future optimization efforts.
-
In Vivo Efficacy and Pharmacokinetic Studies: Should a favorable selectivity profile be established, evaluation in animal models of malaria would be the next logical step to determine its in vivo efficacy and pharmacokinetic properties.
In its current state, this compound serves as an interesting molecular scaffold, but its relatively low potency compared to other readily available analogues from the same natural source suggests that compounds like gedunin may represent more promising starting points for antimalarial drug discovery programs.
References
- 1. In vitro antimalarial activity of limonoids from Khaya grandifoliola C.D.C. (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplasmodial, Antioxidant and Cytotoxicity Activity of Ethanol and Aqueous Extracts of Khaya grandifoliola Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of limonoids from Khaya grandifoliola C.DC (Meliaceae) against hepatitis C virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating the Mechanism of Action of 6-Methylhydroxyangolensate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the hypothesized mechanism of action (MOA) of 6-Methylhydroxyangolensate, a limonoid compound isolated from Khaya grandifoliola. While preliminary studies indicate potential anti-cancer and anti-malarial activities, the precise molecular mechanism remains to be elucidated.[1][2] This document outlines a strategy to test the hypothesis that this compound exerts its anti-cancer effects by modulating the Estrogen Receptor (ER), a key therapeutic target in hormone-dependent cancers.
Hypothesized Mechanism of Action: Estrogen Receptor Modulation
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play a critical role in the development and progression of various cancers, most notably breast cancer. Upon binding to their ligand, estrogens, they translocate to the nucleus and regulate the expression of genes involved in cell proliferation and survival. We hypothesize that this compound functions as a Selective Estrogen Receptor Modulator (SERM), a class of compounds that exhibit tissue-specific agonist or antagonist activity.
To validate this hypothesis, we will compare this compound to Estradiol (E2), the natural ER agonist, and Tamoxifen, a well-established SERM used in cancer therapy.
Diagram of the Hypothesized Signaling Pathway
Caption: Hypothesized modulation of the Estrogen Receptor signaling pathway by this compound.
Method 1: Direct Target Engagement - Competitive Radioligand Binding Assay
This biochemical assay directly measures the ability of a test compound to bind to the target receptor by competing with a radiolabeled ligand. It is a fundamental first step to confirm physical interaction.
Experimental Protocol:
-
Preparation: Human recombinant ERα or ERβ is incubated in a binding buffer.
-
Competition: A constant concentration of a high-affinity radioligand (e.g., [³H]-Estradiol) is added to the receptor preparation.
-
Test Compound Addition: Increasing concentrations of unlabeled competitor (this compound, unlabeled Estradiol as a positive control, or Tamoxifen) are added.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from unbound radioligand (e.g., via filtration).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: Data are plotted as percent inhibition of radioligand binding versus competitor concentration to determine the inhibitory concentration (IC50).
Data Presentation:
| Compound | Target | IC50 (nM) | Binding Affinity (Ki) (nM) |
| Estradiol (Control) | ERα | 0.5 - 2.0 | 0.1 - 0.5 |
| Tamoxifen (Control) | ERα | 10 - 50 | 2 - 10 |
| This compound | ERα | To be determined | To be determined |
Method 2: Functional Cellular Assay - ER-Mediated Reporter Gene Assay
This cell-based assay provides an orthogonal validation by measuring the functional consequence of receptor binding—the activation or inhibition of gene transcription.
Experimental Protocol:
-
Cell Culture: A suitable cell line that does not endogenously express ER (e.g., HeLa or HEK293) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing a luciferase gene downstream of an Estrogen Response Element (ERE) promoter.
-
-
Treatment: After transfection, cells are treated with varying concentrations of this compound, Estradiol (agonist control), or Tamoxifen (antagonist control). To test for antagonist activity, cells are co-treated with Estradiol and the test compound.
-
Incubation: Cells are incubated for 24-48 hours to allow for gene expression.
-
Lysis & Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). Data are plotted to determine EC50 (for agonists) or IC50 (for antagonists).
Data Presentation:
| Compound | Assay Mode | EC50 (nM) (Agonist) | IC50 (nM) (Antagonist) |
| Estradiol (Control) | Agonist | 0.1 - 1.0 | N/A |
| Tamoxifen (Control) | Antagonist | N/A | 50 - 200 |
| This compound | Agonist | To be determined | N/A |
| This compound | Antagonist | N/A | To be determined |
Method 3: Phenotypic Cellular Assay - Cell Proliferation Assay
This assay assesses the ultimate physiological outcome of modulating the ER pathway in a cancer-relevant context: the impact on cell proliferation.
Experimental Protocol:
-
Cell Seeding: An ER-positive breast cancer cell line (e.g., MCF-7) is seeded in multi-well plates in estrogen-depleted media.
-
Treatment: Cells are treated with increasing concentrations of this compound or control compounds (Estradiol, Tamoxifen).
-
Incubation: Cells are incubated for 3-5 days to allow for changes in proliferation.
-
Quantification: Cell viability/proliferation is measured using a standard method, such as the MTS or resazurin reduction assay, which correlates metabolic activity with cell number.
-
Analysis: Absorbance or fluorescence is measured and plotted against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Compound | Cell Line | GI50 (µM) | Effect on Proliferation |
| Estradiol (Control) | MCF-7 | N/A | Stimulates |
| Tamoxifen (Control) | MCF-7 | 0.5 - 5.0 | Inhibits |
| This compound | MCF-7 | To be determined | To be determined (Inhibits/Stimulates) |
Diagram of the Orthogonal Validation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hydroxyangolensateMethyl 6- [chembk.com]
- 3. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvitysignals.com [revvitysignals.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 6-Methylhydroxyangolensate
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for 6-Methylhydroxyangolensate is not publicly available. This guide is therefore based on established best practices for handling novel or uncharacterized chemical compounds of a similar nature (e.g., complex organic molecules, potentially in powdered form).[1][2][3] It is imperative that all handling of this compound be conducted under the assumption that it is hazardous.[3][4] This document should be used in conjunction with a thorough risk assessment performed by qualified personnel at your institution and is intended for use by trained researchers, scientists, and drug development professionals.
Hazard Assessment
Given the lack of specific toxicity data, a conservative approach to hazard assessment is required. Potential hazards are inferred from the general properties of complex organic compounds and may include:
-
Inhalation Toxicity: If the compound is a powder, fine particles may be easily inhaled, posing a potential risk to the respiratory system.
-
Dermal and Eye Irritation: Direct contact with the skin or eyes may cause irritation.
-
Unknown Systemic Effects: The full toxicological profile is unknown. Assume the compound could have systemic effects if absorbed or ingested.
All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure user safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Chemical splash goggles. - Face shield (in addition to goggles). - Disposable nitrile gloves (double-gloving recommended). - Disposable lab coat or gown. - Work within a chemical fume hood or powder containment enclosure. |
| Preparing Solutions | - Chemical splash goggles. - Disposable nitrile gloves. - Lab coat. - All manipulations performed within a chemical fume hood. |
| General Laboratory Work (with dilute solutions) | - Safety glasses with side shields. - Disposable nitrile gloves. - Lab coat. |
Note: Always inspect gloves for tears or degradation before use and remove them before leaving the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Experimental Protocols: Handling and Operational Plan
A systematic approach is essential for safely handling this compound.
3.1. Weighing the Compound (as a solid/powder):
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with disposable absorbent bench paper.
-
Tare Container: Place a labeled, sealable container on the balance and tare it.
-
Transfer: Move the tared container to the fume hood. Carefully transfer the desired amount of this compound into the container using a clean spatula. Keep the stock container closed as much as possible.
-
Seal and Weigh: Securely seal the container with the compound.
-
Final Weighing: Return the sealed container to the balance to obtain the final weight.
-
Cleanup: Dispose of the bench paper and any contaminated disposables (e.g., weigh boats, spatula tips) into a designated solid hazardous waste container. Wipe down the work surface with an appropriate solvent.
3.2. Preparing a Stock Solution:
-
Solvent Addition: Within the chemical fume hood, add the desired solvent to the sealed container containing the pre-weighed this compound.
-
Dissolution: Ensure the container is tightly sealed and mix via sonication or vortexing until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Visualized Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
